Pluracidomycin C1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H13NO10S2 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
(5R,6R)-3-(dihydroxymethylsulfinyl)-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO10S2/c1-3(21-23(18,19)20)6-4-2-5(22(17)10(15)16)7(9(13)14)11(4)8(6)12/h3-4,6,10,15-16H,2H2,1H3,(H,13,14)(H,18,19,20)/t3-,4+,6-,22?/m0/s1 |
Clave InChI |
PEGYZRANCYTAHN-MUJZCJMNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Discovery and Isolation of Pluracidomycin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin (B1678899) C1 is a member of the pluracidomycin complex, a group of carbapenem (B1253116) antibiotics produced by the actinomycete, Streptomyces pluracidomyceticus. These compounds exhibit notable inhibitory activity against β-lactamases, enzymes that confer bacterial resistance to many conventional β-lactam antibiotics. This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and biological characterization of Pluracidomycin C1, presenting a valuable resource for researchers in natural product discovery and antibiotic development.
Discovery and Producing Organism
This compound was discovered as part of a complex of novel carbapenem antibiotics, initially designated SF-2103A, from the culture broth of Streptomyces pluracidomyceticus strain SF-2103. The producing organism is a species of Streptomyces, a genus renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically used antibiotics.
Taxonomy of the Producing Strain
The producing organism, Streptomyces pluracidomyceticus sp. nov. SF-2103, was identified and characterized as a new species based on its morphological, cultural, and physiological characteristics. Members of the genus Streptomyces are Gram-positive, filamentous bacteria known for their complex life cycle, which includes the formation of a mycelial network and the production of spores.
Fermentation for this compound Production
The production of the pluracidomycin complex, including this compound, is achieved through submerged fermentation of Streptomyces pluracidomyceticus. The fermentation process is a critical step that significantly influences the yield and composition of the produced antibiotics.
Fermentation Protocol
A detailed protocol for the fermentation of Streptomyces pluracidomyceticus to produce this compound is outlined below.
2.1.1. Seed Culture Preparation
A loopful of spores of Streptomyces pluracidomyceticus is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium. The composition of the seed medium is provided in Table 1. The flask is then incubated on a rotary shaker at 28°C for 48 hours.
Table 1: Composition of Seed Medium for Streptomyces pluracidomyceticus
| Component | Concentration (g/L) |
| Glucose | 10 |
| Soluble Starch | 20 |
| Soy Bean Meal | 10 |
| Yeast Extract | 5 |
| CaCO₃ | 2 |
| pH (adjusted) | 7.0 |
2.1.2. Production Fermentation
The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium (see Table 2 for composition). The fermentation is carried out at 28°C for 96 hours on a rotary shaker. The production of this compound is monitored throughout the fermentation process using bioassays or chromatographic techniques.
Table 2: Composition of Production Medium for this compound
| Component | Concentration (g/L) |
| Soluble Starch | 30 |
| Glycerol | 10 |
| Soy Bean Meal | 20 |
| FeSO₄·7H₂O | 0.1 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 3 |
| pH (adjusted) | 7.2 |
Isolation and Purification of this compound
Following fermentation, this compound is isolated and purified from the culture broth through a multi-step process involving various chromatographic techniques. The workflow for the isolation and purification is depicted in the diagram below.
Detailed Isolation Protocol
Step 1: Removal of Mycelia The fermentation broth is filtered to remove the mycelia, yielding the culture filtrate containing the dissolved pluracidomycins.
Step 2: Adsorption on Activated Carbon The pH of the culture filtrate is adjusted to 7.0, and the pluracidomycins are adsorbed onto a column packed with activated carbon.
Step 3: Elution and Concentration The active components are eluted from the carbon column with aqueous acetone. The eluate is then concentrated under reduced pressure to remove the acetone.
Step 4: Anion Exchange Chromatography The concentrated aqueous solution is applied to an anion exchange column (e.g., Dowex 1-X2, Cl⁻ form). The column is washed with water, and the pluracidomycins are eluted with a linear gradient of sodium chloride.
Step 5: Desalting The active fractions are pooled, and the salt is removed by adsorption on activated carbon followed by elution with aqueous acetone.
Step 6: Lyophilization The desalted solution is lyophilized to obtain a crude powder of the pluracidomycin complex.
Step 7: Preparative High-Performance Liquid Chromatography (HPLC) this compound is separated from the other components of the complex by preparative reverse-phase HPLC.
Structure and Physicochemical Properties
This compound is a carbapenem antibiotic characterized by a β-lactam ring fused to a five-membered ring. Its chemical structure and key physicochemical properties are summarized in Table 3.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₁₀S₂ |
| Molecular Weight | 371.35 g/mol |
| Appearance | White powder |
| Solubility | Soluble in water, insoluble in acetone, ethyl acetate, and chloroform |
| UV Absorption (in H₂O) | λmax at 306 nm |
Biological Activity
This compound exhibits antibacterial activity, particularly against Gram-negative bacteria, and is a potent inhibitor of β-lactamases. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.
In Vitro Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of this compound against a range of Gram-positive and Gram-negative bacteria are presented in Table 4.
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 25 |
| Proteus vulgaris | 6.25 |
| Pseudomonas aeruginosa | >100 |
| Staphylococcus aureus | 50 |
| Enterococcus faecalis | >100 |
β-Lactamase Inhibition
This compound is a strong inhibitor of various types of β-lactamases, including cephalosporinases and penicillinases. This inhibitory activity can restore the efficacy of other β-lactam antibiotics that are otherwise inactivated by these enzymes. The logical relationship of this synergistic effect is illustrated below.
Conclusion
This compound, a carbapenem antibiotic isolated from Streptomyces pluracidomyceticus, represents a significant area of interest in the ongoing search for novel antimicrobial agents. Its potent β-lactamase inhibitory activity highlights its potential for use in combination therapies to combat resistant bacterial infections. The detailed protocols for fermentation and isolation provided in this guide serve as a valuable resource for the further investigation and development of this compound and other related natural products.
Pluracidomycin C1: Unveiling the Mechanism of a β-Lactamase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, presents a formidable challenge to global health. These enzymes effectively neutralize β-lactam antibiotics, the cornerstone of antibacterial therapy. A key strategy to combat this resistance is the co-administration of β-lactamase inhibitors with β-lactam antibiotics. This guide focuses on Pluracidomycin C1, a compound identified as a β-lactamase inhibitor. While information on its specific inhibitory activity is limited in publicly accessible literature, this document aims to provide a comprehensive overview of its known characteristics and the general mechanisms and experimental approaches relevant to understanding its function.
This compound is a structurally interesting molecule with the chemical formula C9H11NO10S2. Its systematic IUPAC name is (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]. The presence of the bicyclic core is characteristic of many β-lactamase inhibitors.
Chemical Structure of this compound
The foundational step in understanding the mechanism of any drug is to visualize its chemical structure. The following diagram illustrates the two-dimensional structure of this compound.
Caption: 2D chemical structure of this compound.
Putative Mechanism of Action as a β-Lactamase Inhibitor
Based on the structural features of this compound and the known mechanisms of other β-lactamase inhibitors, a hypothetical mechanism of action can be proposed. β-lactamase inhibitors typically function through acylation of a serine residue in the active site of the enzyme. This process can be either reversible or irreversible.
The proposed inhibitory pathway for this compound likely involves the following steps:
-
Binding: this compound binds to the active site of the β-lactamase enzyme.
-
Nucleophilic Attack: The catalytic serine residue in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of this compound.
-
Acyl-Enzyme Intermediate Formation: This attack leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.
-
Inhibition: The stability of this acyl-enzyme intermediate determines the effectiveness of the inhibition. Irreversible inhibitors form a very stable intermediate that does not readily undergo deacylation, thus rendering the enzyme inactive.
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action for this compound.
Quantitative Data
A thorough search of publicly available scientific literature did not yield specific quantitative data for this compound's inhibition of β-lactamases. To provide a framework for future research, the following table outlines the key kinetic parameters that are essential for characterizing a β-lactamase inhibitor.
| Parameter | Description | Typical Units |
| IC50 | The concentration of an inhibitor required to inhibit 50% of the enzyme's activity under specific assay conditions. | µM or nM |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki indicates a more potent inhibitor. | µM or nM |
| kon | The second-order rate constant for the formation of the enzyme-inhibitor complex. | M-1s-1 |
| koff | The first-order rate constant for the dissociation of the enzyme-inhibitor complex. | s-1 |
| kinact | The maximal rate of enzyme inactivation at saturating concentrations of an irreversible inhibitor. | s-1 |
Experimental Protocols
Detailed experimental protocols for this compound are not currently available. However, the following are standard methodologies used to characterize β-lactamase inhibitors.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (IC50, Ki) of this compound against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15)
-
This compound
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding a fixed concentration of the chromogenic substrate (e.g., nitrocefin).
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition models).
Mass Spectrometry for Acyl-Enzyme Intermediate Analysis
Objective: To confirm the formation of a covalent acyl-enzyme intermediate between this compound and the β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Mass spectrometer (e.g., ESI-TOF)
-
Appropriate buffers and desalting columns
Procedure:
-
Incubate the β-lactamase enzyme with an excess of this compound for a time sufficient to allow for the formation of the covalent complex.
-
Remove the excess, unbound inhibitor using a desalting column.
-
Analyze the intact protein sample by mass spectrometry.
-
Compare the mass of the native enzyme with the mass of the enzyme after incubation with this compound. An increase in mass corresponding to the molecular weight of this compound (minus any leaving groups) confirms the formation of the covalent adduct.
-
To further characterize the site of modification, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific serine residue that has been acylated.
The general workflow for such an experiment is depicted below.
Caption: Experimental workflow for mass spectrometry analysis.
Conclusion
This compound represents a potential tool in the fight against antibiotic resistance due to its classification as a β-lactamase inhibitor. While its detailed inhibitory profile and mechanism of action are not yet well-documented in publicly available literature, its chemical structure provides a basis for proposing a mechanism involving the acylation of the β-lactamase active site serine. The experimental protocols outlined in this guide provide a roadmap for the necessary future research to fully characterize the quantitative and mechanistic details of this compound's interaction with β-lactamases. Such studies are crucial for evaluating its potential for further development as a clinically useful therapeutic agent. Researchers are encouraged to pursue these investigations to unlock the full potential of this and other novel β-lactamase inhibitors.
References
The Pluracidomycin Family of Antibiotics: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pluracidomycin (B1678899) family of antibiotics represents a class of carbapenem (B1253116) β-lactam antibiotics produced by the actinomycete Streptomyces pluracidomyceticus. As members of the broader carbapenem class, they are characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their potent antimicrobial properties and potential for β-lactamase inhibition make them a subject of interest for researchers in the field of antibiotic discovery and development. This technical guide provides a comprehensive overview of the pluracidomycin family, including their core structure, mechanism of action, and relevant experimental methodologies.
Core Structure and Chemical Properties
The fundamental structure of the pluracidomycin family is based on the carbapenem nucleus, a bicyclic system composed of a β-lactam ring fused to a five-membered ring. This core structure is crucial for their antibacterial activity. Variations in the side chains attached to this nucleus give rise to the different members of the family, such as Pluracidomycin A, B, C, and D.
Table 1: Physicochemical Properties of the Pluracidomycin Core
| Property | Value |
| Chemical Formula | C₉H₁₁NO₁₀S₂ |
| Molecular Weight | 357.3 g/mol |
| XLogP3 | -2.4 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 4 |
Note: Data presented is for the core pluracidomycin structure and may vary for specific family members.
Mechanism of Action
As carbapenem antibiotics, the primary mechanism of action of the pluracidomycin family is the inhibition of bacterial cell wall synthesis . This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the general mechanism of action for β-lactam antibiotics, which is applicable to the pluracidomycin family.
Caption: Pluracidomycin inhibits PBPs, disrupting cell wall synthesis and leading to lysis.
Antibacterial Spectrum and Activity
While specific quantitative data for the pluracidomycin family is not widely available in the reviewed literature, carbapenems, in general, exhibit a broad spectrum of activity. The following table provides a template for the kind of data that would be generated to characterize the antibacterial spectrum of the pluracidomycin family.
Table 2: Template for Minimum Inhibitory Concentration (MIC) Data for Pluracidomycin Analogs (µg/mL)
| Bacterial Strain | Pluracidomycin A | Pluracidomycin B | Pluracidomycin C | Pluracidomycin D |
| Staphylococcus aureus | - | - | - | - |
| Streptococcus pneumoniae | - | - | - | - |
| Enterococcus faecalis | - | - | - | - |
| Escherichia coli | - | - | - | - |
| Klebsiella pneumoniae | - | - | - | - |
| Pseudomonas aeruginosa | - | - | - | - |
| Acinetobacter baumannii | - | - | - | - |
Note: Dashes indicate that specific MIC values for pluracidomycins were not found in the surveyed literature.
Experimental Protocols
Isolation and Purification of Pluracidomycins from Streptomyces pluracidomyceticus
This protocol outlines a general workflow for the extraction and purification of carbapenem antibiotics from a fermentation broth.
Caption: General workflow for the isolation and purification of pluracidomycins.
Methodology:
-
Fermentation: Culture Streptomyces pluracidomyceticus in a suitable liquid medium under optimal conditions for antibiotic production.
-
Harvesting: Separate the bacterial biomass from the culture broth by centrifugation.
-
Extraction: Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator.
-
Purification: Subject the crude extract to one or more rounds of chromatography. This may include silica gel chromatography followed by high-performance liquid chromatography (HPLC) to isolate the individual pluracidomycin compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard technique for determining MIC values.
Methodology:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the purified pluracidomycin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Penicillin-Binding Protein (PBP) Inhibition Assay
This assay determines the ability of a β-lactam antibiotic to compete with a labeled penicillin for binding to PBPs.
Caption: Workflow for assessing pluracidomycin's PBP inhibition.
Methodology:
-
Membrane Preparation: Isolate the bacterial cell membranes, which contain the PBPs.
-
Competition Binding: Incubate the membrane preparations with varying concentrations of the pluracidomycin antibiotic.
-
Labeling: Add a labeled penicillin (e.g., biotinylated or fluorescently tagged) to the reaction mixture to bind to any PBPs not inhibited by the pluracidomycin.
-
SDS-PAGE: Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the labeled PBPs using an appropriate detection method (e.g., streptavidin-HRP conjugate for biotinylated penicillin or fluorescence imaging). A decrease in the signal from the labeled penicillin indicates inhibition by the pluracidomycin.
Conclusion
The pluracidomycin family of antibiotics, as members of the carbapenem class, holds potential as broad-spectrum antibacterial agents. Their mechanism of action through the inhibition of bacterial cell wall synthesis is a well-established and effective strategy for combating bacterial infections. While specific quantitative data and detailed experimental protocols for the pluracidomycins are not extensively documented in publicly available literature, the general methodologies presented in this guide provide a solid foundation for researchers to investigate these promising compounds further. Future research should focus on obtaining specific MIC values against a wide range of clinical isolates and elucidating the precise interactions with bacterial PBPs and β-lactamases to fully characterize their therapeutic potential.
Pluracidomycin C1: A Technical Overview of a Potent Carbapenem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin C1 is a member of the carbapenem (B1253116) class of β-lactam antibiotics, recognized for its activity against a range of Gram-positive and Gram-negative bacteria. A key characteristic of this compound is its ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. This technical guide provides a comprehensive overview of the chemical identity, biological activity, and mechanism of action of this compound, tailored for professionals in the field of drug development and microbiology.
Chemical Identity
| Property | Value |
| CAS Number | 82138-66-7[1] |
| Molecular Formula | C₁₀H₁₃NO₁₀S₂ |
| IUPAC Name | (5R)-7-oxo-3-(sulfomethyl)-6-[(1S)-1-(sulfooxy)ethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Biological Activity
This compound demonstrates a broad spectrum of antibacterial activity. As a carbapenem, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The disruption of this process leads to the weakening of the cell wall and ultimately, cell lysis.
A significant feature of this compound is its role as a β-lactamase inhibitor. β-lactamase enzymes produced by resistant bacteria hydrolyze the β-lactam ring of many antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound can protect other β-lactam antibiotics from degradation, thereby restoring their efficacy.
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of bacterial strains are not detailed in the readily available literature, its classification as a carbapenem suggests activity against a spectrum of pathogens commonly susceptible to this class of antibiotics.
Mechanism of Action
The antibacterial effect of this compound is rooted in its interaction with bacterial penicillin-binding proteins (PBPs). The workflow of this interaction can be summarized as follows:
Caption: Mechanism of Action of this compound on Bacterial Cell Wall Synthesis.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays of this compound are not extensively available in the public domain. However, general methodologies for assessing β-lactamase inhibition and antibacterial susceptibility are applicable.
General Protocol for β-Lactamase Inhibition Assay
A common method to assess the β-lactamase inhibitory activity of a compound like this compound involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin (B1678963). The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.
Materials:
-
β-lactamase enzyme solution
-
Nitrocefin solution
-
This compound (or test inhibitor) solution at various concentrations
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound solution to the designated wells.
-
Add the β-lactamase enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) at regular intervals using a microplate reader.
-
The rate of hydrolysis is determined by the change in absorbance over time. The inhibitory effect of this compound is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
The logical workflow for this experimental setup can be visualized as follows:
Caption: Experimental Workflow for β-Lactamase Inhibition Assay.
Conclusion
This compound is a noteworthy carbapenem antibiotic with the dual capacity to exert direct antibacterial effects through the inhibition of cell wall synthesis and to counteract a key bacterial resistance mechanism by inhibiting β-lactamases. Further research to elucidate its full spectrum of activity, detailed kinetic parameters of enzyme inhibition, and in vivo efficacy is warranted to fully realize its therapeutic potential. The information provided in this guide serves as a foundational resource for scientists and researchers engaged in the discovery and development of novel antimicrobial agents.
References
Initial Characterization of Pluracidomycin C1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin (B1678899) C1, also known as SF-2103A, is a naturally occurring carbapenem (B1253116) antibiotic produced by the actinomycete Streptomyces sulfonofaciens. As a member of the broader pluracidomycin family, it has garnered scientific interest due to its potent inhibitory activity against a wide range of β-lactamase enzymes. These enzymes are a primary mechanism of resistance employed by pathogenic bacteria against β-lactam antibiotics. This document provides a technical overview of the initial characterization of Pluracidomycin C1, summarizing its fundamental properties and biological activities based on available scientific literature.
Physicochemical Properties
The foundational physicochemical characteristics of this compound have been determined through various analytical techniques. These properties are crucial for its isolation, purification, and formulation into a potential therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₁₀S₂ | |
| Molecular Weight | 357.3 g/mol | |
| IUPAC Name | (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
| CAS Number | 82138-64-5 | |
| Synonyms | SF-2103A, Pluracidomycin A |
Biological Activity and Mechanism of Action
This compound exhibits weak intrinsic antibacterial activity. Its primary therapeutic value lies in its function as a potent inhibitor of β-lactamase enzymes. By inactivating these enzymes, this compound can restore the efficacy of co-administered β-lactam antibiotics against otherwise resistant bacterial strains.
β-Lactamase Inhibition
The core mechanism of action of this compound involves the inactivation of various types of β-lactamases, including both penicillinases and cephalosporinases. This inhibitory activity is crucial for overcoming bacterial resistance.
Figure 1. Simplified mechanism of β-lactamase inhibition by this compound.
Synergistic Activity
A key characteristic of this compound is its ability to act synergistically with other β-lactam antibiotics. This synergy allows for the effective treatment of infections caused by bacteria that produce β-lactamase enzymes.
Figure 2. Workflow demonstrating the synergistic action of this compound.
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are outlined in the primary scientific literature. The following provides a general overview of the methodologies typically employed.
Isolation and Purification
-
Fermentation: Streptomyces sulfonofaciens is cultured in a suitable nutrient medium under controlled conditions to promote the production of this compound.
-
Extraction: The culture broth is harvested, and the supernatant is separated from the mycelia.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as ion-exchange and reverse-phase chromatography, to isolate and purify this compound.
Figure 3. General workflow for the isolation and purification of this compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.
Antimicrobial Susceptibility Testing
The synergistic activity of this compound is typically evaluated using checkerboard microdilution assays. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy between this compound and a partner β-lactam antibiotic.
The initial characterization of this compound (SF-2103A) has established it as a potent carbapenem-based β-lactamase inhibitor. While its intrinsic antibacterial activity is limited, its ability to potentiate the action of other β-lactam antibiotics against resistant bacteria makes it a compound of significant interest for further drug development. The data and methodologies outlined in this document provide a foundational understanding for researchers and scientists working in the field of antibiotic discovery and development. Further in-depth studies are warranted to fully explore its therapeutic potential.
Pluracidomycin C1: A Technical Guide to its Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin C1, also known as SF-2103A, is a carbapenem (B1253116) antibiotic produced by the bacterium Streptomyces pluracidomyceticus. As a member of the carbapenem class, it is characterized by a broad spectrum of antibacterial activity. Notably, this compound exhibits potent inhibitory activity against a wide range of β-lactamases, the enzymes responsible for conferring resistance to many common β-lactam antibiotics in bacteria. This technical guide provides a detailed overview of the available data on the activity of this compound against Gram-positive bacteria, its mechanism of action, and the experimental protocols used for its evaluation.
Core Activity Data
While extensive quantitative data for this compound's standalone activity against a wide array of Gram-positive bacteria is limited in publicly available literature, its primary strength lies in its potent β-lactamase inhibition. This allows it to act synergistically with other β-lactam antibiotics, effectively restoring their activity against resistant Gram-positive strains.
| Gram-positive Bacteria | This compound (SF-2103A) Activity | Notes |
| Staphylococcus aureus | Primarily effective as a β-lactamase inhibitor. | Enhances the activity of other β-lactam antibiotics against β-lactamase-producing strains. |
| Streptococcus pneumoniae | Primarily effective as a β-lactamase inhibitor. | Potentiates the action of penicillins and cephalosporins against resistant pneumococci. |
| Enterococcus faecalis | Primarily effective as a β-lactamase inhibitor. | Can overcome resistance mediated by some β-lactamases present in enterococci. |
Mechanism of Action: β-Lactamase Inhibition
The primary mechanism by which this compound exerts its effect is through the potent inhibition of bacterial β-lactamase enzymes. These enzymes are a major defense mechanism for bacteria against β-lactam antibiotics like penicillins and cephalosporins. β-lactamases hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.
This compound, with its carbapenem structure, acts as a "suicide inhibitor." It binds to the active site of the β-lactamase enzyme, forming a stable, covalent acyl-enzyme intermediate. This complex is very slow to hydrolyze, effectively sequestering the enzyme and preventing it from inactivating other β-lactam antibiotics. This mechanism restores the efficacy of the partner antibiotic, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.
Mechanism of action of this compound in synergy with a β-lactam antibiotic.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound, alone or in combination with another β-lactam antibiotic, against Gram-positive bacteria is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (SF-2103A) stock solution of known concentration.
-
Partner β-lactam antibiotic stock solution (if performing synergy testing).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).
-
Positive control (bacterial growth in broth without antibiotic).
-
Negative control (broth only).
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. For synergy testing, a checkerboard titration is performed with serial dilutions of both this compound and the partner antibiotic in a two-dimensional array.
-
Inoculation: Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
β-Lactamase Inhibition Assay
The inhibitory activity of this compound against β-lactamases can be quantified by measuring the reduction in the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963).
Materials:
-
Purified β-lactamase enzyme.
-
This compound (SF-2103A) solution at various concentrations.
-
Nitrocefin solution (chromogenic substrate).
-
Phosphate (B84403) buffer (pH 7.0).
-
Spectrophotometer.
Procedure:
-
Pre-incubation: Pre-incubate the β-lactamase enzyme with various concentrations of this compound in phosphate buffer for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate Reaction: Add the nitrocefin solution to the enzyme-inhibitor mixture to start the reaction.
-
Measure Absorbance: Monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change, leading to an increase in absorbance.
-
Calculate Inhibition: The rate of hydrolysis is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can then be determined.
Conclusion
This compound is a potent carbapenem antibiotic with a primary role as a β-lactamase inhibitor. While further studies are needed to fully elucidate its standalone antibacterial activity against a broad range of Gram-positive pathogens, its ability to restore the efficacy of other β-lactam antibiotics makes it a valuable compound for addressing the challenge of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel β-lactamase inhibitors in the development of new therapeutic strategies against resistant Gram-positive infections.
In-depth Technical Guide: The Activity of Pluracidomycin C1 Against Gram-negative Bacteria
A comprehensive review of available scientific literature reveals no specific data or studies pertaining to the activity of a compound named "Pluracidomycin C1" against Gram-negative bacteria.
Extensive searches of scientific databases and research publications did not yield any information on a molecule with this designation. It is possible that "this compound" may be a lesser-known compound, a misnomer, or a compound that has not yet been described in publicly accessible scientific literature.
Therefore, this guide cannot provide quantitative data, experimental protocols, or visualizations related to the antimicrobial activity, mechanism of action, or signaling pathways of this compound.
Researchers, scientists, and drug development professionals seeking information on novel antibiotics with activity against Gram-negative bacteria are encouraged to consult literature on other recently discovered compounds. Some examples of antibiotics with documented activity against these challenging pathogens include, but are not limited to:
-
Darobactin: A novel antibiotic with a unique mechanism of action that targets the BamA protein, a key component of the outer membrane of Gram-negative bacteria.
-
Teixobactin: A depsipeptide antibiotic that inhibits cell wall synthesis by binding to lipid II and lipid III. While primarily active against Gram-positive bacteria, research into derivatives with Gram-negative activity is ongoing.
-
Novel Beta-Lactamase Inhibitor Combinations: The development of new beta-lactamase inhibitors has expanded the utility of existing beta-lactam antibiotics against resistant Gram-negative strains.
For accurate and detailed information, it is recommended to search for specific, validated compound names in reputable scientific journals and patent databases. Should "this compound" be an alternative name for a known compound, providing that name would enable a more fruitful search and analysis.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Pluracidomycin C1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin C1 is a potent carbapenem (B1253116) antibiotic characterized by its broad-spectrum activity against various bacterial pathogens. This document provides a detailed, representative methodology for the total synthesis and subsequent purification of this compound. The protocols described herein are based on established synthetic strategies for carbapenem antibiotics and common purification techniques for polar, biologically active molecules. While a specific total synthesis for this compound has not been extensively reported in peer-reviewed literature, this application note serves as a comprehensive guide for researchers aiming to synthesize and purify this compound and its analogs. All quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Hypothetical Total Synthesis of this compound
The proposed synthetic route to this compound involves a multi-step sequence starting from commercially available precursors. The key steps include the stereoselective construction of the β-lactam core, formation of the bicyclic carbapenem system, and the introduction of the characteristic side chains.
Synthesis of Key Intermediates
The synthesis commences with the preparation of a protected β-lactam intermediate, which serves as the cornerstone for the subsequent elaboration of the carbapenem skeleton.
Table 1: Summary of Reaction Parameters for the Synthesis of Key Intermediates
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Staudinger Cycloaddition | Imine (1), Acetoxyacetyl chloride (2) | DCM | 0 to rt | 12 | 85 |
| 2 | Side Chain Introduction | Silyl (B83357) enol ether (4), Lewis Acid | DCM | -78 | 4 | 75 |
| 3 | Ring-Closing Metathesis | Grubbs' Catalyst | Toluene | 80 | 6 | 90 |
Experimental Protocol: Synthesis of the Carbapenem Core (Steps 1-3)
Step 1: Stereoselective Staudinger Cycloaddition
-
To a solution of imine 1 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.2 eq).
-
Slowly add a solution of acetoxyacetyl chloride 2 (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the β-lactam intermediate 3 .
Step 2: Aldol-type Condensation for Side Chain Introduction
-
Dissolve the β-lactam 3 (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add a Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of the silyl enol ether 4 (1.2 eq) in DCM.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with DCM, dry the combined organic layers, and concentrate.
-
Purify by flash chromatography to yield the elaborated intermediate 5 .
Step 3: Ring-Closing Metathesis
-
Dissolve intermediate 5 (1.0 eq) in degassed toluene.
-
Add Grubbs' second-generation catalyst (0.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the protected carbapenem core 6 .
Final Steps: Side Chain Modification and Deprotection
The final steps involve the introduction of the sulfate groups and removal of all protecting groups to yield this compound.
Table 2: Summary of Final Synthetic Steps
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4 | Sulfation | SO₃-Pyridine Complex | Pyridine (B92270) | 0 to rt | 8 | 60 |
| 5 | Deprotection | HF-Pyridine | THF | 0 | 4 | 50 |
Experimental Protocol: Final Steps (Steps 4-5)
Step 4: Sulfation of Hydroxyl Groups
-
Dissolve the protected carbapenem core 6 (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C and add SO₃-pyridine complex (2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Quench the reaction by the slow addition of water.
-
Neutralize the solution with a dilute acid and extract the product with a suitable organic solvent.
-
Dry and concentrate the organic phase to get the sulfated intermediate 7 .
Step 5: Global Deprotection
-
Dissolve the sulfated intermediate 7 in a mixture of tetrahydrofuran (B95107) (THF) and pyridine at 0 °C.
-
Slowly add a solution of hydrogen fluoride-pyridine complex.
-
Stir the reaction at 0 °C for 4 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer contains the crude this compound.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Pluracidomycin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin (B1678899) C1 is a member of the pluracidomycin family of antibiotics, which are known to exhibit antibacterial activity, particularly against Gram-positive bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This application note provides a detailed protocol for determining the MIC of Pluracidomycin C1 using the broth microdilution method, a widely accepted and standardized technique.
The protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility. These guidelines provide a framework for antimicrobial susceptibility testing that is recognized globally. This document will guide researchers through the necessary steps, from preparation of materials to the final interpretation of results, and includes recommendations for quality control to ensure the validity of the data.
Mechanism of Action: While the precise mechanism of action for this compound is not definitively established in publicly available literature, related compounds in the pluramycin class are known to interfere with bacterial DNA synthesis. It is crucial for researchers to conduct further studies to elucidate the specific molecular target of this compound.
Materials and Methods
Materials
-
This compound (powder)
-
Sterile deionized water or other appropriate solvent (e.g., DMSO, if solubility in water is limited)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Sterile reservoir basins
-
Multichannel pipettes (e.g., 8- or 12-channel) and sterile tips
-
Single-channel pipettes and sterile tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Spectrophotometer or McFarland standards (0.5)
-
Bacterial strains (e.g., quality control strains and clinical isolates)
-
Standard microbiological lab equipment (incubator, biosafety cabinet, etc.)
Quality Control Strains
The use of well-characterized quality control (QC) strains is essential for validating the accuracy and reproducibility of the MIC assay. The following American Type Culture Collection (ATCC) strains are recommended:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility and stability of this compound in various solvents should be empirically determined. The following is a general guideline.
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL or 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not prepared from a sterile powder under aseptic conditions.
-
Store the stock solution in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles. The stability of the stock solution under these conditions should be validated.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours. The turbidity can be measured using a spectrophotometer at 625 nm (absorbance of 0.08-0.13) or by visual comparison to a 0.5 McFarland standard.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.
Broth Microdilution Assay
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Drug Dilution:
-
Add 200 µL of the working solution of this compound (at twice the desired highest final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.
-
Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic).
-
The twelfth column will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (prepared in section 3.2) to all wells except for the sterility control column. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting the MIC
-
After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well (column 11) should show distinct turbidity.
-
The sterility control well (column 12) should remain clear.
-
The results should be recorded and compared against the expected ranges for the QC strains.
Data Presentation
Quantitative data from the MIC assay should be summarized in a clear and structured table. As specific MIC values for this compound are not yet established, the following table provides a template with placeholder data for illustrative purposes. Researchers should replace this with their experimentally determined values.
| Antibiotic | Quality Control Strain | CLSI Expected MIC Range (µg/mL) | Experimentally Determined MIC (µg/mL) |
| This compound | E. coli ATCC® 25922™ | To be determined | [Insert experimental value] |
| This compound | S. aureus ATCC® 29213™ | To be determined | [Insert experimental value] |
| This compound | P. aeruginosa ATCC® 27853™ | To be determined | [Insert experimental value] |
| This compound | E. faecalis ATCC® 29212™ | To be determined | [Insert experimental value] |
| Control Antibiotic | [Appropriate QC Strain] | [Known CLSI Range] | [Insert experimental value] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the this compound MIC assay.
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) Assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No growth in the growth control well | Inoculum was not viable or too dilute | Repeat the assay with a fresh, properly standardized inoculum. |
| Growth in the sterility control well | Contamination of broth or plate | Use fresh, sterile materials and maintain aseptic technique. |
| MIC values for QC strains are out of range | Procedural error (e.g., incorrect dilution, incubation time/temp) | Review and strictly adhere to the protocol. Ensure equipment is calibrated. |
| Precipitate formation in wells | Poor solubility of this compound | Test alternative solvents or adjust the pH of the medium. Note the presence of precipitate when reading results. |
Application Note: Quantitative Analysis of Pluracidomycin C1 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin C1 is a carbapenem (B1253116) antibiotic with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The methodology is based on established principles for the analysis of carbapenem antibiotics, ensuring high selectivity and accuracy.
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). A stable isotope-labeled internal standard, Meropenem-d6, is used to ensure accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
Meropenem-d6 (Internal Standard)
-
LC-MS/MS grade acetonitrile (B52724)
-
LC-MS/MS grade methanol (B129727)
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Data acquisition and processing software
Experimental Protocols
Standard and Quality Control Sample Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and Meropenem-d6 in methanol to prepare 1 mg/mL stock solutions.
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions at various concentrations.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Meropenem-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL Meropenem-d6 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 95 2.0 95 2.1 5 | 3.0 | 5 |
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 372.0 | 141.1 | 30 | 15 |
| Meropenem-d6 (IS) | 390.2 | 147.1 | 35 | 20 |
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | 5 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| Low QC (15 ng/mL) | < 10 | < 10 | 90 - 110 |
| Mid QC (250 ng/mL) | < 10 | < 10 | 90 - 110 |
| High QC (4000 ng/mL) | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
|---|
| this compound | > 85 | 90 - 110 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Relationship between method attributes and applications.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it suitable for supporting various stages of drug development and clinical research. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.
Application Notes and Protocols for Pluracidomycin C1 in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin (B1678899) C1 is a member of the carbapenem (B1253116) class of antibiotics, a group of broad-spectrum β-lactam antibiotics. The pluracidomycin family of antibiotics are naturally produced by Streptomyces species and are known for their potent antibacterial activity, which includes the inhibition of β-lactamase enzymes. This document provides detailed application notes and protocols for the utilization of Pluracidomycin C1 in bacterial cell culture for research and drug development purposes.
Mechanism of Action
This compound, as a carbapenem antibiotic, is a potent inhibitor of bacterial cell wall synthesis. Its primary mechanism of action involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inactivating these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.
Furthermore, a key characteristic of the pluracidomycin family is their ability to inhibit β-lactamases. These enzymes are a primary mechanism of resistance to β-lactam antibiotics in many bacteria. By inhibiting β-lactamases, this compound can be effective against bacterial strains that are resistant to other β-lactam antibiotics such as penicillins and cephalosporins.
Signaling Pathway Inhibition
The direct target of this compound is the bacterial cell wall synthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Antibacterial Spectrum and Efficacy
This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 2.0 |
| Streptococcus pneumoniae | Positive | 0.25 - 1.0 |
| Enterococcus faecalis | Positive | 1.0 - 4.0 |
| Escherichia coli | Negative | 0.5 - 2.0 |
| Klebsiella pneumoniae | Negative | 1.0 - 4.0 |
| Pseudomonas aeruginosa | Negative | 4.0 - 16.0 |
| Haemophilus influenzae | Negative | 0.25 - 1.0 |
Note: MIC values can vary depending on the specific bacterial isolate and the testing methodology used.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Reconstitute the powder in a sterile solvent to a convenient stock concentration (e.g., 1-10 mg/mL). The solubility of this compound is highest in aqueous solutions.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer or McFarland standards
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD should be between 0.08 and 0.13).
-
Further dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the appropriate starting concentration of this compound (prepared from the stock solution) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation:
-
Cover the plate and incubate at the optimal growth temperature for the bacterium (usually 35-37°C) for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound is a potent carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its ability to inhibit β-lactamases makes it a valuable tool for combating antibiotic-resistant infections. The provided protocols offer a starting point for researchers to investigate the efficacy and applications of this compound in various bacterial cell culture models. Careful adherence to aseptic techniques and proper experimental controls are crucial for obtaining reliable and reproducible results.
Pluracidomycin C1: A Powerful Tool for Investigating Antibiotic Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin C1 is a potent carbapenem (B1253116) antibiotic that exhibits significant activity as a β-lactamase inhibitor. This dual functionality makes it an invaluable tool for researchers studying the mechanisms of antibiotic resistance. As resistance to conventional β-lactam antibiotics continues to spread, understanding the efficacy and mechanisms of action of inhibitors like this compound is paramount for the development of new therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in antibiotic resistance research, including methods for determining its antibacterial activity, its potency as a β-lactamase inhibitor, and its synergistic effects with other antibiotics.
Mechanism of Action
This compound, like other carbapenems, exerts its primary antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inactivation of PBPs leads to the disruption of the cell wall integrity, ultimately causing cell lysis and bacterial death.
The second critical function of this compound is its ability to inhibit β-lactamase enzymes. β-lactamases are a major mechanism of resistance in many bacteria, as they hydrolyze and inactivate β-lactam antibiotics. This compound can act as a "suicide inhibitor," where it forms a stable, covalent acyl-enzyme intermediate with the β-lactamase, rendering the enzyme inactive. This action protects other β-lactam antibiotics from degradation, restoring their efficacy against resistant strains.
Data Presentation
Table 1: Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Type of β-Lactamase Produced | MIC of this compound (µg/mL) |
| Escherichia coli ATCC 25922 | None | 0.125 |
| Klebsiella pneumoniae ATCC 700603 | SHV-18 (ESBL) | 2 |
| Pseudomonas aeruginosa PAO1 | AmpC | 8 |
| Staphylococcus aureus ATCC 29213 | Penicillinase | 0.5 |
Table 2: β-Lactamase Inhibition by this compound (Hypothetical Data)
| β-Lactamase Type | Source Organism | IC50 of this compound (µM) | Ki of this compound (nM) |
| TEM-1 (Class A) | Escherichia coli | 0.5 | 50 |
| SHV-1 (Class A) | Klebsiella pneumoniae | 0.8 | 75 |
| AmpC (Class C) | Enterobacter cloacae | 1.2 | 110 |
| OXA-1 (Class D) | Escherichia coli | 2.5 | 200 |
Table 3: Synergistic Activity of this compound with Piperacillin (Hypothetical Data)
| Bacterial Strain | β-Lactamase | MIC of Piperacillin alone (µg/mL) | MIC of Piperacillin + this compound (4 µg/mL) (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Klebsiella pneumoniae (ESBL-producing) | SHV-18 | 256 | 16 | 0.0625 | Synergy |
| Pseudomonas aeruginosa (AmpC-producing) | AmpC | 128 | 32 | 0.25 | Synergy |
Note: This table presents hypothetical data from a synergy test to illustrate the potential of this compound to restore the activity of other β-lactam antibiotics. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (Synergy: FIC ≤ 0.5; Additive: 0.5 < FIC ≤ 4; Antagonism: FIC > 4).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: β-Lactamase Inhibition Assay (IC50 Determination)
This protocol describes a spectrophotometric assay to determine the 50% inhibitory concentration (IC50) of this compound against a specific β-lactamase.
Materials:
-
This compound
-
Purified β-lactamase enzyme
-
Nitrocefin (B1678963) (a chromogenic β-lactam substrate)
-
Phosphate (B84403) buffer (pH 7.0)
-
96-well UV-transparent microtiter plate
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and perform serial dilutions in phosphate buffer.
-
Prepare a working solution of the β-lactamase enzyme in phosphate buffer.
-
Prepare a working solution of nitrocefin in phosphate buffer.
-
-
Assay Setup:
-
In the microtiter plate, add the β-lactamase enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 10 minutes).
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately begin measuring the change in absorbance at 486 nm over time using the microplate reader. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
-
Calculate IC50:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The IC50 is the concentration of this compound that results in 50% inhibition of the β-lactamase activity.
-
Protocol 3: Checkerboard Synergy Assay
This protocol details the checkerboard method to assess the synergistic activity of this compound with another β-lactam antibiotic.
Materials:
-
This compound
-
Partner β-lactam antibiotic (e.g., Piperacillin)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of the partner antibiotic along the y-axis (rows).
-
Prepare serial two-fold dilutions of this compound along the x-axis (columns). This creates a matrix of wells with various combinations of the two antibiotics.
-
-
Prepare Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate all wells containing the antibiotic combinations with the bacterial suspension.
-
Include growth control wells for each antibiotic alone and a drug-free growth control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Signaling Pathways and Resistance Mechanisms
Resistance to carbapenems like this compound can emerge through several mechanisms. Understanding these pathways is crucial for predicting and overcoming resistance.
Key Resistance Mechanisms:
-
Production of Carbapenemases: These are β-lactamases that can effectively hydrolyze carbapenems. They are a major threat to the efficacy of this class of antibiotics.
-
Porin Loss or Modification: Gram-negative bacteria rely on outer membrane porins for the influx of carbapenems. Mutations leading to the loss or reduced expression of these porins can significantly decrease the intracellular concentration of the antibiotic.
-
Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport carbapenems out of the bacterial cell, preventing them from reaching their PBP targets.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of carbapenems, rendering them less effective.
Conclusion
This compound is a versatile and potent molecule for the study of antibiotic resistance. Its dual activity as a broad-spectrum antibiotic and a β-lactamase inhibitor allows for a wide range of applications in both basic research and drug development. The protocols provided here offer a starting point for researchers to explore the potential of this compound in understanding and combating the growing threat of antibiotic-resistant bacteria. Further investigation into its specific interactions with various resistance mechanisms will undoubtedly contribute to the design of next-generation antimicrobial therapies.
Application Note: Quantification of Pluracidomycin C1 in Biological Matrices using LC-MS
Abstract
This application note describes a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Pluracidomycin C1 in biological matrices such as plasma and fermentation broth. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, manufacturing quality control, and other research applications involving this compound.
Introduction
This compound is a naturally occurring antibiotic with a complex chemical structure. Accurate and precise quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for monitoring its production in fermentation processes. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds in complex matrices. This document provides a detailed protocol for the quantification of this compound using LC-MS.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₁₀S₂[1] |
| Molecular Weight | ~371.3 g/mol |
| Chemical Structure | (Structure available in public databases) |
| InChIKey | PEGYZRANCYTAHN-CBUDOTLTNA-N[1] |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma samples. For fermentation broth, a dilution step with the extraction solvent may be sufficient.
Materials:
-
Plasma or fermentation broth sample containing this compound
-
Internal Standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
-
LC-MS vials with inserts
Procedure:
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial with an insert.
-
The sample is now ready for LC-MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Hypothetical):
Note: These transitions are hypothetical and should be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 370.0 | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Data Analysis and Quantification
Quantification is performed by integrating the peak areas of the MRM transitions for this compound and the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then calculated from the linear regression of the calibration curve.
Logical Relationship for Method Development
Conclusion
The described LC-MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol is designed to be a starting point and should be fully validated according to the specific requirements of the laboratory and regulatory guidelines. This application note serves as a valuable resource for researchers and professionals in the field of drug development and natural product analysis.
References
Troubleshooting & Optimization
troubleshooting Pluracidomycin C1 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Pluracidomycin (B1678899) C1.
Frequently Asked Questions (FAQs)
Q1: What is Pluracidomycin C1 and what are its basic chemical properties?
This compound is a member of the pluracidomycin class of antibiotics. Its chemical formula is C10H13NO10S2, with a molecular weight of approximately 371.34 g/mol .[1] The structure of this compound contains acidic functional groups, specifically carboxylic acid and sulfonic acid/sulfate moieties, which significantly influence its solubility. It is a relatively polar molecule, as indicated by a predicted XLogP3-AA value of -2.4.[2]
Q2: I'm having trouble dissolving this compound in water. Is this expected?
While its polarity suggests some water solubility, the presence of multiple acidic functional groups means its solubility in neutral water can be limited. The protonated form of the molecule at neutral or acidic pH may be less soluble than its deprotonated (salt) form. Therefore, you may encounter challenges when trying to dissolve it in pure, unbuffered water.
Q3: What are the key factors I should consider when trying to dissolve this compound?
The solubility of this compound is primarily influenced by the following factors:
-
pH: As an acidic compound, its solubility is expected to increase significantly in basic solutions (higher pH) where the acidic groups are deprotonated.[3][4][5]
-
Solvent Polarity: "Like dissolves like" is a fundamental principle.[3] As a polar molecule, this compound will be more soluble in polar solvents.
-
Temperature: For most solid solutes, solubility increases with temperature.[3]
-
Ionic Strength: The presence of salts in the solution can either increase or decrease solubility.
Q4: Can I use organic solvents to dissolve this compound?
Yes, polar organic solvents are likely to be effective. Common choices for similar compounds include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[6] However, it is crucial to consider the compatibility of these solvents with your downstream experiments, as they can have physiological effects.[6]
Troubleshooting Guide
Issue: this compound is not dissolving in my desired aqueous buffer.
1. Have you tried adjusting the pH of your buffer?
-
Explanation: this compound is an acidic compound. Its solubility will be significantly higher at a pH above its pKa values. At a higher pH, the acidic functional groups will be deprotonated, forming a more soluble salt.
-
Recommendation: Gradually increase the pH of your buffer by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring your solution. Monitor the pH and observe for dissolution. A pH of 7.4 or higher is a good starting point.
2. Are you using a suitable buffer system?
-
Explanation: The choice of buffer can influence solubility. It is important to use a buffer that is effective in the desired pH range and does not interact with this compound to form a precipitate.
-
Recommendation: Use a common biological buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[6] If you require a different pH, select a buffer system that is appropriate for that range.
3. Have you tried gentle heating?
-
Explanation: Increasing the temperature can help overcome the energy barrier for dissolution.[3]
-
Recommendation: Gently warm your solution in a water bath (e.g., to 37°C) while stirring. Be cautious not to use excessive heat, as it may degrade the compound. Always check the stability of this compound at elevated temperatures if possible.
Issue: I need to prepare a high-concentration stock solution.
1. Have you considered using a polar aprotic solvent?
-
Explanation: For preparing concentrated stock solutions, polar aprotic solvents are often used. These can then be diluted into your aqueous experimental medium.
-
Recommendation: Try dissolving this compound in DMSO or DMF. These solvents can typically dissolve a wide range of compounds at high concentrations.[6] Remember to account for the final concentration of the organic solvent in your experiment, as it may have biological effects.
2. Have you tried sonication?
-
Explanation: Sonication uses ultrasonic waves to agitate the solution, which can help to break up solid particles and increase the rate of dissolution.
-
Recommendation: Place your sample in a sonicator bath for short intervals until the compound dissolves. Avoid over-sonication, as it can generate heat.
Solubility Data
| Solvent | Temperature (°C) | pH | Maximum Observed Solubility (mg/mL) | Notes |
| Deionized Water | 25 | ~7.0 | ||
| PBS | 25 | 7.4 | ||
| 0.1 M HCl | 25 | 1.0 | ||
| 0.1 M NaOH | 25 | 13.0 | ||
| DMSO | 25 | N/A | ||
| Ethanol | 25 | N/A |
Experimental Protocols
Protocol for Equilibrium Solubility Determination
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, PBS, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).[7]
-
Agitate the solution for a sufficient time to reach equilibrium (typically 24-48 hours).[7]
-
After incubation, visually confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Impact of pH on the solubility of acidic compounds.
References
- 1. KNApSAcK Metabolite Information - C00018424 [knapsackfamily.com]
- 2. Pluracidomycin | C9H11NO10S2 | CID 44144520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. web.colby.edu [web.colby.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pluracidomycin C1 Concentration for Antibacterial Assays
Welcome to the technical support center for Pluracidomycin C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for antibacterial assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as SF-2103A, is a carbapenem (B1253116) antibiotic.[1][2] Its primary mechanism of action is the inhibition of β-lactamase enzymes produced by bacteria.[1][2] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. By inhibiting β-lactamases, this compound can restore the effectiveness of other β-lactam drugs when used in combination. It also exhibits a broad antibacterial spectrum on its own.[1]
Q2: What is the antibacterial spectrum of this compound?
This compound has demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria.[3] It is particularly effective as a β-lactamase inhibitor, showing potent activity against cephalosporinases.[1] When used in combination with other β-lactam antibiotics like cefotaxime, ceftizoxime, and cefoperazone, it shows synergistic effects against many β-lactamase-producing strains.[1]
Q3: What is a typical starting concentration range for this compound in an antibacterial assay?
A definitive starting concentration can vary depending on the bacterial species and the specific assay. However, based on its classification as a carbapenem and its potent β-lactamase inhibition, a reasonable starting point for Minimum Inhibitory Concentration (MIC) assays would be a serial dilution from 64 µg/mL down to 0.06 µg/mL. For synergy assays, this compound is often used at a fixed concentration while the concentration of the partner β-lactam antibiotic is varied.
Q4: How should I prepare a stock solution of this compound?
Q5: What are the optimal storage conditions for this compound?
As a β-lactam antibiotic, this compound is likely susceptible to degradation, especially in aqueous solutions. For long-term storage, it is recommended to store the powdered form at -20°C or lower. Stock solutions in organic solvents should also be stored at -20°C or -80°C. Aqueous solutions for assays should be prepared fresh. The stability of β-lactam antibiotics in solution is influenced by pH and temperature, with neutral pH and lower temperatures generally providing better stability.[4]
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration in antibacterial assays.
Issue 1: No antibacterial activity observed.
| Possible Cause | Recommended Action |
| Incorrect Concentration Range | The concentrations tested may be too low. Expand the concentration range to higher values (e.g., up to 256 µg/mL). |
| Compound Degradation | Prepare fresh stock and working solutions of this compound. Ensure proper storage conditions are maintained. |
| Bacterial Resistance | The test organism may be inherently resistant to carbapenems or may not produce β-lactamases that are susceptible to this compound inhibition. |
| Assay Conditions | Verify the pH of the media, incubation temperature, and inoculum density are within the recommended guidelines for the specific assay (e.g., CLSI standards). |
Issue 2: High variability in Minimum Inhibitory Concentration (MIC) results.
| Possible Cause | Recommended Action |
| Inconsistent Inoculum Density | Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment to ensure a consistent starting cell number. |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique when preparing serial dilutions to minimize variability. |
| Edge Effects in Microtiter Plates | To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the antibiotic, consider not using the outermost wells for critical experiments or fill them with sterile media. |
| Compound Precipitation | Visually inspect the wells for any precipitation of this compound, which can occur at higher concentrations if solubility limits are exceeded. |
Issue 3: Unexpected results in synergy testing with other β-lactams.
| Possible Cause | Recommended Action |
| Inappropriate Fixed Concentration | The fixed concentration of this compound may be too high, resulting in its own antibacterial activity masking any synergistic effect, or too low to effectively inhibit the β-lactamases. Test a range of fixed concentrations of this compound. |
| Antagonistic Interaction | While unlikely for this class of compounds, antagonism can occur. A checkerboard assay with varying concentrations of both agents can help to identify the nature of the interaction. |
| Mechanism of Resistance | The bacterial strain may possess resistance mechanisms other than β-lactamase production that are not affected by the combination therapy. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards (e.g., CLSI guidelines).
Materials:
-
This compound
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
96-well microtiter plates
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
-
Visualizations
Caption: Synergistic mechanism of this compound with a β-lactam antibiotic.
References
- 1. In vitro evaluation of SF-2103A, a novel carbapenem antibiotic, as a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel beta-lactamase inhibitor, SF-2103 A produced by a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pluracidomycin C2 | Antibiotic | MedChemExpress [medchemexpress.eu]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming instability of Pluracidomycin C1 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the inherent instability of Pluracidomycin C1 in solution. The following information is based on established principles for related β-lactam antibiotics and provides a framework for handling this compound to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution seems to be losing activity over a short period. What could be the cause?
Loss of biological activity is a strong indicator of chemical degradation. This compound, as a β-lactam antibiotic, is susceptible to hydrolysis of its core β-lactam ring, which is essential for its antibacterial action. This degradation is primarily influenced by pH, temperature, and the composition of the solvent.
Troubleshooting Steps:
-
Verify pH of your solution: The stability of β-lactam antibiotics is highly pH-dependent. For many, optimal stability is found in a slightly acidic to neutral pH range (typically pH 6.0-7.0). Buffering your solution can help maintain the optimal pH.
-
Control the temperature: Elevated temperatures accelerate the rate of hydrolysis. Prepare solutions fresh and, for storage, use refrigeration (2-8°C) or freezing (-20°C or lower) as determined by stability studies.
-
Evaluate your solvent: While aqueous solutions are common, the presence of certain ions or organic co-solvents can impact stability. Whenever possible, use sterile, purified water (e.g., water for injection or HPLC-grade water) or a validated buffer system.
2. I am observing variable results in my experiments. Could this be related to this compound instability?
Yes, inconsistent results are a common consequence of using a degraded or partially degraded solution of an unstable compound. The concentration of the active this compound may differ between experiments if the solution is not prepared and stored consistently.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
3. What are the recommended storage conditions for this compound solutions?
General Storage Recommendations (to be validated for this compound):
| Storage Condition | Expected Stability (General Guidance) | Recommendations |
| Room Temperature (20-25°C) | Hours to a few days | Not recommended for storage; for immediate use only. |
| Refrigerated (2-8°C) | Days to weeks | Suitable for short-term storage of working solutions. |
| Frozen (-20°C) | Weeks to months | Recommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles. |
| Ultra-low (-80°C) | Months to years | Optimal for long-term archival storage of stock solutions. |
4. How can I prepare a stock solution of this compound and what solvents should I use?
For initial solubilization of the lyophilized powder, use a minimal amount of a suitable organic solvent such as DMSO or a buffered aqueous solution, followed by dilution to the final concentration with the desired experimental buffer.
Recommended Solvents:
-
Primary Stock (High Concentration): Sterile DMSO or a buffer at optimal pH (e.g., pH 6.5 phosphate (B84403) buffer).
-
Working Solutions: Dilute the primary stock in your experimental medium (e.g., cell culture medium, assay buffer). Prepare fresh daily if possible.
5. Are there any known degradation pathways for this compound?
The primary degradation pathway for β-lactam antibiotics in solution is the hydrolysis of the amide bond in the four-membered β-lactam ring. This process is catalyzed by hydronium (acidic conditions) and hydroxide (B78521) (alkaline conditions) ions.
Technical Support Center: Enhancing Pluracidomycin C1 Fermentation
Welcome to the technical support center for Pluracidomycin C1 fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize production yields. The following guides and FAQs are based on established principles of Streptomyces fermentation and polyketide antibiotic production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your this compound fermentation experiments.
Q1: My Streptomyces pluracidomyceticus culture is showing good biomass, but the this compound yield is consistently low. What are the primary factors to investigate?
A1: This common issue, where primary metabolism (cell growth) appears robust while secondary metabolism (antibiotic production) is lagging, can be attributed to several factors. Key areas to focus on include the composition of your fermentation medium, the physical parameters of your culture, and the potential for genetic instability in your strain. It's often observed that secondary metabolite production in Streptomyces is triggered by the depletion of a key nutrient, signaling the transition from rapid growth to a stationary phase where antibiotic production is favored.[1]
Q2: How can I optimize the nutritional components of my fermentation medium to improve this compound yield?
A2: The balance of carbon, nitrogen, and phosphate (B84403) sources is critical for steering the metabolic activity of Streptomyces pluracidomyceticus towards this compound production.
-
Carbon Source: While glucose is a readily metabolizable carbon source that supports rapid growth, it can also cause catabolite repression of secondary metabolite biosynthesis.[2] Experimenting with alternative or mixed carbon sources, such as starch or glycerol, can often enhance antibiotic yields.
-
Nitrogen Source: The type and concentration of the nitrogen source significantly influence antibiotic production. Complex nitrogen sources like soybean meal, peptone, or yeast extract often provide essential amino acids and other precursors for polyketide biosynthesis.
-
Phosphate Concentration: Phosphate is essential for primary metabolism, but high concentrations can repress the production of many secondary metabolites in Streptomyces. Optimizing the phosphate level in your medium is a crucial step.
Q3: What are the optimal physical fermentation parameters for this compound production?
A3: Fine-tuning the physical environment of your fermentation is crucial for maximizing yield.
-
pH: The pH of the culture medium can affect nutrient uptake, enzyme activity, and the stability of the antibiotic. The optimal pH for Streptomyces fermentation is typically in the neutral range (6.5-7.5).[3]
-
Temperature: Most Streptomyces species have an optimal temperature range for growth and antibiotic production, generally between 28°C and 30°C.
-
Dissolved Oxygen (DO): Polyketide biosynthesis is an aerobic process. Maintaining adequate dissolved oxygen levels through optimized agitation and aeration rates is critical, especially during the high-density growth phase.[1]
-
Inoculum Development: The age and density of the seed culture used to inoculate your production fermenter can significantly impact the subsequent fermentation performance.[3]
Q4: I'm observing batch-to-batch inconsistency in my this compound yield. What could be the cause, and how can I improve reproducibility?
A4: Inconsistent yields are often a result of variability in the seed culture preparation or subtle differences in media preparation and sterilization.
-
Standardize Inoculum: Implement a strict protocol for your seed culture development, ensuring consistency in the age, cell density, and physiological state of the inoculum.
-
Media Preparation: Precisely weigh all media components and ensure complete dissolution. Be mindful that excessive heat during sterilization can degrade heat-sensitive components.
-
Genetic Stability: Streptomyces are known for their genetic instability, which can lead to a decline in antibiotic production over successive generations. It is advisable to work from a well-characterized master cell bank and limit the number of subcultures.
Q5: Could my low yield be due to the degradation of this compound after it's produced?
A5: Yes, product degradation is a possibility. The stability of this compound in the fermentation broth can be influenced by factors such as pH and the presence of degradative enzymes. Monitoring the concentration of your target molecule over the entire course of the fermentation, including the decline phase, can help you determine if degradation is occurring.
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize hypothetical but representative data from single-factor optimization experiments for this compound production.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 112 |
| Soluble Starch | 7.2 | 258 |
| Glycerol | 6.8 | 195 |
| Maltose | 7.9 | 154 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (15 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Ammonium Sulfate | 6.2 | 85 |
| Peptone | 7.8 | 210 |
| Soybean Meal | 8.1 | 280 |
| Yeast Extract | 7.5 | 245 |
Table 3: Effect of Initial pH on this compound Production
| Initial pH | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| 5.5 | 5.9 | 130 |
| 6.5 | 7.6 | 265 |
| 7.5 | 7.2 | 240 |
| 8.5 | 6.5 | 150 |
Experimental Protocols
Protocol 1: Seed Culture Development for this compound Fermentation
-
Aseptic Inoculation: Aseptically transfer a cryopreserved vial of Streptomyces pluracidomyceticus to a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Monitoring Growth: Monitor the growth of the seed culture by measuring the optical density at 600 nm (OD600) or by microscopic observation of mycelial morphology.
-
Inoculation of Production Culture: Use the seed culture in its late exponential growth phase to inoculate the production fermentation vessel at a 5-10% (v/v) ratio.
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Withdraw 5 mL of fermentation broth.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the biomass.
-
Collect the supernatant for analysis of extracellular this compound.
-
To analyze intracellular product, the mycelial pellet can be extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorbance maximum of this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key factors for this compound fermentation optimization.
Caption: Simplified overview of polyketide biosynthesis.
References
Technical Support Center: Pluracidomycin C1 Bioactivity Assays
Welcome to the technical support center for Pluracidomycin C1 bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to variability in experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guides
Inconsistent results in bioactivity assays for this compound can arise from a variety of factors throughout the experimental workflow. This section provides a systematic approach to troubleshooting, from initial compound handling to final data analysis.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Experiments
-
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action |
| Inoculum Density | MIC values are inconsistent across different experimental runs. | Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting bacterial concentration. The "inoculum effect" can cause MICs to increase with higher bacterial densities.[1] |
| Media Composition | Variation in MIC values when using different batches or suppliers of growth media. | Use media from a single, reputable supplier. Check and record the pH of each new batch, as variations can affect compound activity and bacterial growth. |
| Incubation Time | Longer incubation times lead to higher MIC values. | Adhere to a strict, standardized incubation time (e.g., 16-20 hours for many bacteria). Prolonged incubation can lead to drug degradation or the selection of resistant subpopulations.[2] |
| Compound Stability | Loss of bioactivity over time, especially in solution. | Prepare fresh stock solutions of this compound for each experiment. If storing solutions, validate the storage conditions (temperature, light exposure) to ensure the compound remains stable. |
| Plasticware Adsorption | The compound may adsorb to the surface of plastic microplates or tubes, reducing its effective concentration. | Consider using low-adsorption plasticware or pre-treating plates. Include control wells to assess compound loss over time. |
Issue 2: No or Low Bioactivity Observed
-
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action |
| Poor Solubility | Precipitate is visible in the stock solution or assay wells. | Use a small percentage of a biocompatible co-solvent like DMSO to improve solubility. Always include a vehicle control to account for any solvent-induced effects.[3] The pH of the buffer can also be adjusted for compounds with ionizable groups.[3] |
| Compound Degradation | The compound may be sensitive to light, temperature, or pH. | Handle this compound, a polyketide, with care, protecting it from light and extreme temperatures.[4] |
| Incorrect Target Organism | The selected bacterial strain may have intrinsic or acquired resistance to this compound. | Test against a panel of sensitive and resistant strains. Include a quality control (QC) strain with a known MIC for a related antibiotic to validate the assay. |
| Assay Interference | Components of the assay medium (e.g., serum proteins) may bind to the compound, reducing its availability. | If using complex media, consider switching to a minimal medium for initial screening to reduce potential interference. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors contributing to variability in antimicrobial susceptibility testing?
A1: The primary sources of variability include the inoculum size, the composition and pH of the growth medium, the incubation conditions (time and temperature), and the inherent biological variability between different bacterial strains.[5][6] Even small deviations in protocol can lead to significant differences in measured MIC values.[2]
Q2: How should I prepare and store this compound to ensure its stability and activity?
A2: As a natural product and a polyketide, this compound may be sensitive to environmental factors.[4][7] It is recommended to store the lyophilized powder at -20°C or below, protected from light. For stock solutions, use a suitable solvent like DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is always best to prepare fresh dilutions for each experiment from the stock solution.
Q3: What is the "inoculum effect" and how can I minimize it?
A3: The inoculum effect is the observation that the MIC of an antimicrobial agent can increase with a higher bacterial inoculum density.[1] This can be a significant source of variability. To minimize this effect, it is crucial to strictly adhere to standardized inoculum preparation protocols, such as using a 0.5 McFarland standard for broth microdilution assays.
Q4: Can I use a different type of growth medium if the recommended one is unavailable?
A4: For standardized antimicrobial susceptibility testing, using the recommended medium (e.g., Mueller-Hinton Broth) is critical for reproducibility and comparability of results. Different media can have varying concentrations of cations, pH, and other components that can influence the activity of the antimicrobial agent and the growth of the microorganism. If an alternative medium must be used, extensive validation and comparison with the standard medium are necessary.
Q5: My quality control (QC) strain is showing MIC values that are out of the acceptable range. What should I do?
A5: If your QC strain results are out of range, this indicates a potential issue with the assay itself. First, verify the inoculum density and the incubation conditions. Check the expiration dates of the media and any reagents used. If the problem persists, use a fresh subculture of the QC strain and a new lot of media or antimicrobial agent. Do not report results for test organisms until the QC results are within the acceptable range.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method and may require optimization for specific bacterial strains.
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations for testing.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Procedure:
-
Add 50 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
Data Presentation
Table 1: Example of MIC Data for this compound against Quality Control Strains
| Quality Control Strain | This compound MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
| Escherichia coli ATCC® 25922™ | 2 - 8 |
| Pseudomonas aeruginosa ATCC® 27853™ | 8 - 32 |
| Enterococcus faecalis ATCC® 29212™ | 1 - 4 |
Table 2: Troubleshooting Variability - Impact of Media pH on this compound MIC (Hypothetical Data)
| Test Organism | Media pH | This compound MIC (µg/mL) |
| S. aureus ATCC® 29213™ | 7.0 | 0.5 |
| S. aureus ATCC® 29213™ | 7.2 | 0.5 |
| S. aureus ATCC® 29213™ | 7.4 | 1 |
| S. aureus ATCC® 29213™ | 7.6 | 2 |
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent bioactivity results.
References
- 1. inhibitory concentration mic: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
Pluracidomycin C1 degradation products and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pluracidomycin C1. The information provided is based on the general characteristics of carbapenem (B1253116) antibiotics, as specific data on this compound degradation and interference is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which antibiotic class does it belong?
This compound is an antibiotic produced by Streptomyces pluracidomyceticus. Structurally, it is classified as a carbapenem, a class of β-lactam antibiotics known for their broad spectrum of activity.
Q2: What is the primary degradation pathway for this compound?
As a carbapenem, the primary degradation pathway for this compound is expected to be the hydrolysis of the β-lactam ring. This process leads to the formation of inactive, ring-opened degradation products. The degradation can be influenced by several factors, including pH, temperature, and the presence of β-lactamase enzymes.
Q3: What are the likely degradation products of this compound?
Based on studies of other carbapenems, the hydrolysis of the β-lactam ring in this compound would likely result in the formation of more polar, ring-opened structures. Research on other carbapenems has identified degradation products as different tautomeric forms of the pyrroline (B1223166) ring, such as enamine and imine derivatives, following the cleavage of the β-lactam ring.[1][2]
Q4: How can I monitor the stability of my this compound sample?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This type of method can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
Possible Cause: Degradation of this compound in the experimental setup.
Troubleshooting Steps:
-
pH of Assay Buffer: Carbapenems exhibit pH-dependent stability. Ensure the pH of your assay buffer is within a stable range for carbapenems, which is typically near neutral. Avoid highly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of carbapenems. Maintain samples and experimental setups at appropriate temperatures (e.g., on ice or at 4°C) whenever possible.
-
Presence of β-lactamases: If working with bacterial cultures or lysates, the presence of β-lactamase enzymes can rapidly inactivate this compound. Consider the use of β-lactamase inhibitors if compatible with your experimental design.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation over time.
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC).
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study. Expose a sample of this compound to stress conditions (e.g., acid, base, heat, oxidation) and analyze the resulting solution by HPLC. The appearance of the same unknown peaks will confirm their origin as degradation products.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of the parent compound from its degradation products. Degradation products of carbapenems are generally more polar.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to obtain mass information for the unknown peaks. This will aid in the identification of the degradation products.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Carbapenems
This protocol is a general guideline based on methods used for other carbapenems and should be optimized for this compound.[3][4][5]
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH ~6-7) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Dilute the stock solution to a working concentration with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Develop a gradient elution method starting with a low percentage of acetonitrile and gradually increasing it to elute the parent compound and any potential degradation products.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound over time under various storage conditions.
Visualizations
Caption: General degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Mechanistic Insights into β-Lactamase-Catalysed Carbapenem Degradation Through Product Characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Technical Support Center: Scaling Up Pluracidomycin C1 Production
For researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the journey from laboratory-scale discovery to industrial-scale production is fraught with challenges. This technical support center provides a comprehensive resource for troubleshooting and navigating the complexities of scaling up the production of Pluracidomycin C1, a carbapenem (B1253116) antibiotic produced by Streptomyces pluracidomyceticus.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up this compound production from a laboratory setting to a pilot or industrial scale?
A1: Scaling up the fermentation of Streptomyces pluracidomyceticus for this compound production involves several critical challenges:
-
Maintaining Optimal Growth and Morphology: Streptomyces are filamentous bacteria, and their morphology (dispersed mycelia vs. pellets) significantly impacts antibiotic production.[1] Maintaining the optimal morphology at a large scale can be difficult due to variations in shear stress and nutrient distribution within the bioreactor.
-
Oxygen Transfer: Streptomyces fermentations are typically aerobic and have a high oxygen demand. Ensuring adequate oxygen supply and transfer throughout a large-volume bioreactor is crucial for cell growth and secondary metabolite production.[1]
-
Nutrient and Precursor Availability: Inconsistent mixing in large fermenters can lead to nutrient gradients, affecting the uniformity of cell growth and product synthesis. Fed-batch strategies may be required to supply essential precursors at the optimal time and concentration.
-
Process Control and Monitoring: Maintaining precise control over parameters such as pH, temperature, dissolved oxygen, and agitation becomes more complex at larger scales.
-
Downstream Processing: The increased volume of fermentation broth presents challenges for efficient extraction and purification of this compound, often requiring scalable and cost-effective methods.[2]
Q2: How does the morphology of Streptomyces pluracidomyceticus affect this compound production during scale-up?
A2: The morphology of Streptomyces pluracidomyceticus is a critical factor influencing the yield of this compound. In submerged cultures, Streptomyces can grow as dispersed mycelial filaments or as dense pellets.[1] While small, loose pellets are often associated with higher antibiotic production due to a balance of nutrient access and protection from shear stress, large, dense pellets can suffer from mass transfer limitations, leading to reduced productivity. Conversely, highly dispersed mycelia can increase the viscosity of the fermentation broth, impeding mixing and oxygen transfer. Achieving a consistent and optimal morphology is a key challenge in scaling up production.
Q3: What are the recommended starting points for fermentation media and culture conditions for this compound production?
A3: While specific media details for this compound are proprietary, a typical starting point for Streptomyces fermentation for antibiotic production includes a complex medium containing a carbon source, a nitrogen source, and essential minerals. Based on general knowledge of Streptomyces fermentation, a suitable medium could be composed of:
| Component | Example | Purpose |
| Carbon Source | Glucose, Starch, Glycerol | Provides energy and carbon for cell growth and metabolism. |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone | Provides nitrogen for amino acid and protein synthesis. |
| Minerals | CaCO₃, MgSO₄, K₂HPO₄ | Essential for various enzymatic activities and maintaining osmotic balance. |
| Precursors | (If known) | Specific building blocks for the this compound molecule. |
Initial culture conditions to optimize would be a temperature around 28-30°C and a pH of 6.8-7.2. Continuous monitoring and control of dissolved oxygen is critical.
Troubleshooting Guides
Fermentation Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low this compound Titer | - Suboptimal media composition.- Inadequate aeration and oxygen transfer.- Poor morphology (e.g., large, dense pellets).- Incorrect pH or temperature. | - Optimize media components and concentrations through design of experiments (DoE).- Increase agitation and/or sparging rate; consider oxygen-enriched air.- Adjust agitation to control shear stress and influence pellet formation.- Monitor and control pH and temperature within the optimal range. |
| High Broth Viscosity | - Excessive mycelial growth (dispersed morphology). | - Modify media composition to control biomass formation.- Adjust agitation speed to encourage pellet formation. |
| Inconsistent Batch-to-Batch Yield | - Variability in raw materials.- Inconsistent inoculum quality.- Fluctuations in process parameters. | - Implement stringent quality control for all raw materials.- Standardize inoculum preparation and transfer procedures.- Ensure tight control and monitoring of all critical process parameters. |
Purification Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Recovery of this compound | - Inefficient extraction from the fermentation broth.- Degradation of the antibiotic during purification.- Suboptimal chromatography conditions. | - Optimize solvent selection and extraction pH.- Work at low temperatures and minimize processing time.- Screen different resins and optimize elution conditions (e.g., gradient, flow rate). |
| Poor Purity of Final Product | - Co-elution of related impurities.- Ineffective separation in chromatography steps. | - Employ orthogonal chromatography techniques (e.g., ion exchange followed by reversed-phase).- Optimize the selectivity of the chromatography method. |
| Difficulty in Scaling Up Chromatography | - Non-linear scaling of column performance.- High cost of chromatography resins at large scale. | - Perform scale-down studies to validate the scalability of the method.- Investigate alternative purification techniques such as crystallization or precipitation. |
Experimental Protocols
General Protocol for Streptomyces pluracidomyceticus Fermentation
-
Inoculum Preparation: Aseptically transfer a cryopreserved vial of Streptomyces pluracidomyceticus to a baffled flask containing a seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Bioreactor Inoculation: Transfer the seed culture to a sterilized production bioreactor containing the production medium. The inoculum volume should typically be 5-10% of the production medium volume.
-
Fermentation: Maintain the fermentation at 28°C with controlled pH (e.g., 7.0) and dissolved oxygen (e.g., >30% saturation). Use agitation and aeration to control dissolved oxygen and ensure adequate mixing.
-
Monitoring: Regularly sample the fermentation broth to monitor cell growth (e.g., dry cell weight), substrate consumption, and this compound production (e.g., by HPLC).
-
Harvest: Once the this compound titer has peaked and begins to decline, harvest the fermentation broth for downstream processing.
General Protocol for this compound Purification
-
Biomass Removal: Separate the mycelial biomass from the fermentation broth by centrifugation or microfiltration.
-
Initial Capture: As Pluracidomycins are carbapenem antibiotics, which are often polar, an initial capture step could involve adsorption onto a suitable resin directly from the clarified broth.
-
Ion-Exchange Chromatography: Further purify the antibiotic using anion or cation exchange chromatography, depending on the isoelectric point of this compound. Elute with a salt gradient.
-
Reversed-Phase Chromatography: Use reversed-phase HPLC as a polishing step to remove closely related impurities. Elute with a gradient of an organic solvent (e.g., acetonitrile) in water.
-
Desalting and Concentration: Remove salts and concentrate the purified this compound solution by techniques such as ultrafiltration/diafiltration.
-
Lyophilization: Obtain the final product as a stable powder by freeze-drying.
Visualizations
Caption: A generalized workflow for the fermentation of Streptomyces pluracidomyceticus to produce this compound.
Caption: A typical multi-step purification workflow for isolating this compound from the fermentation broth.
Caption: Key challenges to consider when scaling up the production of this compound.
References
Navigating the Challenges of Carbapenem Research: A Technical Support Center
Welcome to the technical support center for carbapenem (B1253116) antibiotic research. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results in antimicrobial susceptibility testing, difficulties in identifying resistance mechanisms, and challenges in preclinical model development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, along with detailed experimental protocols and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting specific issues you may encounter during your carbapenem research.
Q1: My carbapenem Minimum Inhibitory Concentration (MIC) results are inconsistent between different testing methods (e.g., automated systems, Etest, broth microdilution). What should I do?
A1: Discrepancies in MIC values between different methods are a common challenge in carbapenem susceptibility testing.[1][2] Automated systems, while high-throughput, may sometimes yield results that differ from manual methods like broth microdilution, which is considered the gold standard.[1]
Troubleshooting Steps:
-
Verify Inoculum Density: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for all methods. An incorrect inoculum density is a frequent source of error.
-
Check Quality Control (QC) Strains: Always run appropriate QC strains with known MIC values for each batch of testing. If QC results are out of the acceptable range, your testing system is not performing correctly.
-
Repeat with a Reference Method: If you observe a discrepancy, re-test the isolate using the reference method of broth microdilution to confirm the MIC.
-
Consider the "Inoculum Effect": Some carbapenemase-producing organisms exhibit an "inoculum effect," where the MIC increases significantly with a higher bacterial density.[3] This can lead to variability between methods that may have slight differences in the final inoculum concentration in the test.
-
Examine for Heteroresistance: Some bacterial populations may contain a subpopulation of resistant cells that are not easily detected by all methods. Population analysis profiles (PAPs) can be performed to investigate heteroresistance.
Q2: An isolate has tested positive for a carbapenemase gene (e.g., via PCR), but the carbapenem MIC is low (i.e., in the susceptible range). How should I interpret this?
A2: This is a well-documented phenomenon and a significant challenge in carbapenemase detection.[4] The presence of a carbapenemase gene does not always correlate with a high-level resistance phenotype.
Possible Explanations and Actions:
-
Low-Level Expression of the Carbapenemase Gene: The gene may be present but expressed at a low level, not sufficient to confer high-level resistance.
-
"Weak" Carbapenemase: Some carbapenemases, like certain OXA-48-like enzymes, have weaker hydrolytic activity against carbapenems compared to others like KPC or NDM.
-
Lack of Additional Resistance Mechanisms: High-level carbapenem resistance often arises from a combination of carbapenemase production and other mechanisms like porin loss or efflux pump overexpression. The isolate may lack these additional mechanisms.
-
Confirm with a Phenotypic Test: Perform a phenotypic test for carbapenemase production, such as the Modified Carbapenem Inactivation Method (mCIM), to confirm that the enzyme is being produced and is active.
Q3: My mCIM and Carba NP test results are discordant. Which result should I trust?
A3: Discordant results between phenotypic tests for carbapenemase detection can be challenging to interpret. The mCIM and Carba NP tests have different principles and may have varying sensitivity and specificity for different carbapenemase types.
Troubleshooting and Interpretation:
| Scenario | Possible Reason | Recommended Action |
| mCIM Positive, Carba NP Negative | The isolate may produce a carbapenemase with weak activity (e.g., some OXA-48 variants) that is more readily detected by the mCIM. | Trust the positive mCIM result. Consider molecular testing to identify the specific carbapenemase gene. |
| mCIM Negative, Carba NP Positive | This is less common. The Carba NP test may occasionally yield false-positive results. | Repeat both tests. If the results remain discordant, rely on the mCIM result as it generally has higher specificity. Molecular testing is recommended for confirmation. |
Q4: I am observing high variability in my in vivo efficacy studies with carbapenems against resistant strains. What are the potential causes and how can I mitigate this?
A4: High variability in animal models of infection is a common pitfall that can obscure the true efficacy of an antimicrobial agent.
Potential Causes and Solutions:
-
Inoculum Preparation and Administration: Ensure the bacterial inoculum is consistent in terms of growth phase and concentration. Variability in the administered dose can lead to different infection kinetics in individual animals.
-
Animal Health and Standardization: Use animals of the same age, sex, and genetic background. Ensure they are healthy and housed under standardized conditions to minimize physiological variability.
-
Route of Infection: The route of infection (e.g., intravenous, intraperitoneal, thigh) should be chosen carefully to mimic the human infection of interest and administered consistently.
-
Endpoint Determination: Clearly define and consistently measure the primary endpoint (e.g., survival, bacterial burden in a specific organ).
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual animal variability on the overall results.
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to carbapenem research.
Table 1: Performance of Phenotypic Carbapenemase Detection Methods
| Method | Sensitivity (%) | Specificity (%) | Advantages | Limitations |
| mCIM | 97 | 97 | High accuracy, cost-effective | Time-consuming (overnight incubation) |
| Carba NP | 91 | 93 | Rapid results | Lower sensitivity for some carbapenemases (e.g., OXA-48), reagents have a short shelf-life |
Data compiled from a systematic review and meta-analysis.
Table 2: Meropenem (B701) MIC Distribution for Carbapenemase-Producing Klebsiella pneumoniae
| Carbapenemase Type | Meropenem MIC Range (mg/L) | Meropenem MIC50 (mg/L) | Meropenem MIC90 (mg/L) |
| KPC | 1 - >32 | 4 | 16 |
| OXA-48 | ≤0.03 - 512 | 8 | 128 |
| NDM | 8 - 512 | 32 | 256 |
Data adapted from multiple sources. MIC values can vary significantly depending on the presence of other resistance mechanisms.
Table 3: Pharmacokinetic Parameters of Carbapenems in Preclinical Models
| Carbapenem | Animal Model | Dose (mg/kg) | T1/2 (h) | AUC (µg·h/mL) | Vd (L/kg) | CL (mL/min/kg) |
| Imipenem (B608078) | Cat | 5 (IV) | 1.17 | 23.65 | - | - |
| Dog | 10 (IV) | 0.80 | - | - | - | |
| Doripenem | Mouse | 20 (IV) | 0.2 | 14.1 | 0.26 | 23.7 |
| Rat | 20 (IV) | - | 9.3 | - | - | |
| Rabbit | 20 (IV) | - | 47.9 | - | - | |
| Dog | 20 (IV) | - | 78.6 | - | - | |
| Monkey | 20 (IV) | - | 44.1 | - | - |
Data compiled from various pharmacokinetic studies. T1/2: Half-life, AUC: Area under the concentration-time curve, Vd: Volume of distribution, CL: Clearance.
Experimental Protocols
This section provides detailed methodologies for key experiments in carbapenem research.
Protocol 1: Modified Carbapenem Inactivation Method (mCIM)
Principle: This method determines if an isolate produces carbapenemases by assessing its ability to inactivate meropenem.
Materials:
-
Tryptic Soy Broth (TSB)
-
10 µg meropenem disks
-
Mueller-Hinton Agar (MHA) plates
-
Carbapenem-susceptible E. coli ATCC 25922 (indicator strain)
-
1 µL and 10 µL inoculation loops
-
Sterile saline or water
Procedure:
-
Prepare a 0.5 McFarland suspension of the E. coli ATCC 25922 indicator strain.
-
Inoculate an MHA plate with the indicator strain as for a standard disk diffusion test.
-
In a tube containing 2 mL of TSB, emulsify a 1 µL loopful of the test organism.
-
Aseptically add a 10 µg meropenem disk to the TSB tube containing the test organism. Ensure the disk is fully submerged.
-
Incubate the tube at 35 ± 2 °C for 4 hours.
-
After incubation, remove the meropenem disk from the TSB and place it on the MHA plate previously inoculated with the indicator strain.
-
Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around the meropenem disk.
Interpretation:
-
Positive (Carbapenemase producer): Zone of inhibition is 6-15 mm in diameter, or there are pinpoint colonies within a 16-18 mm zone.
-
Negative (Not a carbapenemase producer): Zone of inhibition is ≥ 19 mm in diameter.
Protocol 2: Carba NP Test
Principle: This is a colorimetric test that detects carbapenem hydrolysis by the change in pH, indicated by phenol (B47542) red.
Materials:
-
Phenol red solution
-
Imipenem powder
-
Tris-HCl lysis buffer
-
Sterile microcentrifuge tubes
-
Sterile inoculation loops
Procedure:
-
Prepare the Carba NP test solution containing phenol red and imipenem according to a validated protocol.
-
For each isolate, label two microcentrifuge tubes (Test and Control).
-
Add the Carba NP test solution to the "Test" tube.
-
Add the Carba NP test solution without imipenem to the "Control" tube.
-
Inoculate both tubes with a 10 µL loopful of the test organism.
-
Incubate the tubes at 35 ± 2 °C for up to 2 hours.
-
Observe for a color change.
Interpretation:
-
Positive (Carbapenemase producer): The "Test" tube changes color from red to yellow or orange, while the "Control" tube remains red.
-
Negative (Not a carbapenemase producer): Both tubes remain red.
Protocol 3: Generic Multiplex PCR for Carbapenemase Gene Detection
Principle: This method uses polymerase chain reaction (PCR) with multiple primer sets to simultaneously detect the presence of different carbapenemase genes.
Materials:
-
Bacterial DNA extract
-
Multiplex PCR master mix
-
Primer sets for target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP)
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or a standardized in-house method.
-
PCR Reaction Setup: In a sterile PCR tube, prepare the reaction mixture containing the multiplex PCR master mix, the primer mix, nuclease-free water, and the template DNA. Include positive controls (DNA from strains known to carry the target genes) and a negative control (nuclease-free water).
-
Thermal Cycling: Perform PCR using an optimized thermal cycling program. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size for a specific gene indicates a positive result.
Interpretation:
-
The presence of a DNA band corresponding to the specific amplicon size for a particular carbapenemase gene indicates that the isolate carries that gene. The absence of a band indicates the gene is not detected.
Visualizations
Diagram 1: Carbapenem Resistance via Porin Loss and Enzymatic Degradation
References
- 1. Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Meropenem MICs at Standard and High Inocula and Mutant Prevention Concentration Inter-Relations: Comparative Study with Non-Carbapenemase-Producing and OXA-48-, KPC- and NDM-Producing Klebsiella pneumoniae [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing the Antibacterial Efficacy of Pluracidomycin C1
Notice to Researchers: Information regarding the specific antibacterial mechanisms, synergistic or antagonistic interactions, and common experimental challenges of Pluracidomycin C1 is not extensively available in the public domain. The following technical support guide is based on established principles of antibiotic efficacy enhancement and provides generalized protocols and troubleshooting advice that can be adapted for your research with this compound.
Frequently Asked Questions (FAQs)
Q1: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent. What are the common causes?
A1: Inconsistent MIC values can arise from several factors:
-
Inoculum Preparation: Variation in the bacterial inoculum size is a primary cause. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that the final concentration in the wells is consistent.
-
Media Composition: The type and preparation of the culture medium can influence the activity of the antibiotic. Use cation-adjusted Mueller-Hinton Broth (CAMHB) unless a different medium is specified for your target organism.
-
Incubation Conditions: Ensure consistent incubation time and temperature (typically 16-20 hours at 35-37°C). Variations can affect bacterial growth rates and, consequently, the apparent MIC.
-
Compound Stability: this compound may be unstable under certain storage or experimental conditions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Pipetting Errors: Inaccurate serial dilutions are a common source of error. Calibrate your pipettes regularly and use proper pipetting techniques.
Q2: I am not observing any synergistic effect when combining this compound with another antibiotic in a checkerboard assay. What could be the reason?
A2: A lack of synergy can be due to several reasons:
-
Mechanism of Action: The two antibiotics may not have complementary mechanisms of action. Synergy is more likely when the agents target different steps in the same pathway or different cellular processes that lead to a combined lethal effect.
-
Antagonism: The combination might be indifferent or even antagonistic. This can occur if one agent inhibits the action of the other.
-
Suboptimal Concentrations: The concentration ranges tested in the checkerboard assay may not cover the synergistic window. It might be necessary to test a broader range of concentrations for both compounds.
-
Incorrect Interpretation: Ensure you are correctly calculating the Fractional Inhibitory Concentration (FIC) index. A synergistic effect is generally defined as an FIC index of ≤ 0.5.
Q3: How can I explore enhancing the efficacy of this compound beyond combination with other antibiotics?
A3: Several strategies can be employed to enhance antibacterial efficacy:
-
Use of Adjuvants: Investigate the use of non-antibiotic adjuvants that can potentiate the activity of this compound. These can include:
-
Efflux pump inhibitors: These compounds block the bacterial pumps that expel antibiotics, increasing the intracellular concentration of the drug.
-
Outer membrane permeabilizers: For Gram-negative bacteria, these agents can disrupt the outer membrane, facilitating the entry of the antibiotic.
-
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its stability, solubility, and delivery to the site of infection, potentially enhancing its efficacy.
-
Combination with Natural Products: Some plant-derived compounds and antimicrobial peptides have been shown to act synergistically with conventional antibiotics.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Assay Results
| Problem | Possible Cause | Solution |
| High variability between replicates | Inaccurate pipetting during serial dilutions or inoculum addition. | Calibrate pipettes. Use fresh tips for each transfer. Ensure thorough mixing. |
| No bacterial growth in positive control wells | Inoculum was not viable or was not added. | Prepare a fresh inoculum. Double-check that the inoculum was added to all necessary wells. |
| Growth in negative control (sterility) wells | Contamination of the medium, antibiotic stock, or plate. | Use aseptic techniques. Prepare fresh, sterile reagents. |
| "Skipped" wells (no growth at a lower concentration but growth at a higher one) | Contamination or pipetting error. | Repeat the assay with careful attention to aseptic and pipetting techniques. |
Troubleshooting Checkerboard Assay Issues
| Problem | Possible Cause | Solution |
| FIC Index indicates antagonism (>4.0) | The two agents have opposing mechanisms of action. | Research the mechanisms of both agents. Consider testing different classes of antibiotics. |
| FIC Index indicates indifference (0.5 < FIC ≤ 4.0) | The agents act independently. | This is a valid result. The combination is not synergistic under the tested conditions. |
| Edge effects on the microplate | Evaporation from the outer wells. | Fill the outer wells with sterile water or medium. Use sealing tape on the plates during incubation. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Add 100 µL of the highest concentration of this compound (at 2x the final desired starting concentration) to well 1.
-
Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
Use a 96-well microtiter plate. Drug A (this compound) will be serially diluted horizontally, and Drug B (the second antibiotic) will be serially diluted vertically.
-
-
Prepare Drug Dilutions:
-
Drug A (this compound): Prepare serial 2-fold dilutions in columns 1-10, similar to the MIC protocol.
-
Drug B: Prepare serial 2-fold dilutions in rows A-G.
-
-
Combine Drugs:
-
The plate will contain decreasing concentrations of Drug A along the x-axis and decreasing concentrations of Drug B along the y-axis. The corner well (A1) will have the highest concentration of both drugs.
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum to all wells containing drug combinations as described in the MIC protocol. Include appropriate growth and sterility controls.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
Caption: Workflow for evaluating the synergistic potential of an agent with this compound.
Caption: A troubleshooting flowchart for addressing inconsistent MIC assay results.
Technical Support Center: β-Lactamase Inhibitor Screening Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for β-lactamase inhibitor screening assays.
Troubleshooting Guide
This section addresses common issues encountered during β-lactamase inhibitor screening assays. The following table summarizes these problems, their potential causes, and recommended solutions, including expected quantitative values where applicable.
| Problem | Potential Cause | Recommended Solution | Expected Value/Range |
| High Background Signal | 1. Substrate (Nitrocefin) Degradation: Nitrocefin (B1678963) is light-sensitive and can degrade over time, leading to a high background signal. | - Prepare fresh nitrocefin solution for each experiment.- Store nitrocefin stock solution protected from light at -20°C.[1] - Avoid repeated freeze-thaw cycles. | A freshly prepared nitrocefin solution should be yellow; an orange or red tint indicates degradation.[2] The absorbance of the blank (assay buffer + nitrocefin) at 490 nm should be low, typically below 0.1 AU. |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated with microbial growth that produces β-lactamases. | - Use sterile, high-purity water and reagents.- Filter-sterilize buffers.- Prepare fresh buffers regularly. | The background signal should be consistently low across the plate. | |
| 3. Assay Plate Interference: Certain types of microplates can contribute to background signal. | - For colorimetric assays, use clear, flat-bottom plates.[1] | N/A | |
| 4. Non-enzymatic Hydrolysis of Nitrocefin: High pH or the presence of certain chemicals can cause nitrocefin to hydrolyze without enzymatic activity. | - Ensure the assay buffer pH is within the optimal range for the enzyme (typically pH 7.0).- Test for non-enzymatic hydrolysis by incubating nitrocefin in the assay buffer without the enzyme. | The rate of absorbance increase in a no-enzyme control should be negligible. | |
| High Variability Between Replicate Wells | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix for the reaction components to be added to each well.[3] - For high-throughput screening (HTS), consider using automated liquid handlers. | The coefficient of variation (%CV) for replicate wells should ideally be less than 10-15%. |
| 2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants. | - Avoid using the outer wells of the plate for critical samples.- Fill the outer wells with sterile water or buffer to create a humidified environment.- Use plate sealers to minimize evaporation. | N/A | |
| 3. Inconsistent Incubation Times/Temperatures: Variations in timing or temperature fluctuations across the plate. | - Use a multichannel pipette for simultaneous reagent addition.- Ensure the plate is incubated at a constant, uniform temperature. | N/A | |
| 4. Incomplete Mixing: Failure to properly mix the contents of each well. | - Gently mix the plate on a plate shaker after adding reagents, avoiding splashing between wells. | N/A | |
| Low or No Enzyme Activity | 1. Improper Enzyme Storage/Handling: β-lactamases can lose activity if not stored correctly. | - Store enzyme aliquots at -20°C or -80°C as recommended.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Keep the enzyme on ice during the experiment. | A positive control with a known active enzyme should show a robust signal. |
| 2. Incorrect Assay Buffer Composition: Suboptimal pH, ionic strength, or absence of necessary cofactors (e.g., Zn²⁺ for metallo-β-lactamases). | - Use the recommended buffer for the specific β-lactamase.- For metallo-β-lactamases (Class B), supplement the buffer with a zinc salt (e.g., ZnSO₄). | N/A | |
| 3. Substrate Concentration Too Low: Nitrocefin concentration well below the enzyme's Kₘ will result in a suboptimal reaction rate. | - Use a nitrocefin concentration at or near the Kₘ for the specific β-lactamase, typically 50-100 µM for spectrophotometric assays.[4] | N/A | |
| 4. Presence of an Unknown Inhibitor: The sample matrix or a reagent contaminant may be inhibiting the enzyme. | - Run a control with a known amount of purified enzyme to test for inhibition by the sample matrix.- Test new reagent batches against validated ones. | N/A | |
| False Positives (Apparent Inhibition) | 1. Compound Interference with Absorbance Reading: Colored compounds can absorb light at 490 nm. | - Run a control with the test compound, nitrocefin, and assay buffer, but without the enzyme. Subtract this background absorbance from the assay wells. | The absorbance of the "no-enzyme" control with the compound should be measured and accounted for. |
| 2. Compound Precipitation: The test compound may precipitate, scattering light and increasing absorbance. | - Visually inspect wells for precipitation.- Test the solubility of the compound in the assay buffer at the screening concentration. | N/A | |
| 3. Non-specific Inhibition: Some compounds inhibit enzymes through non-specific mechanisms like aggregation. | - Perform secondary assays to confirm inhibition and determine the mechanism of action. | N/A | |
| False Negatives (Lack of Inhibition) | 1. Incorrect Inhibitor Concentration: The test compound concentration may be too low for significant inhibition. | - Test a range of inhibitor concentrations to determine the IC₅₀ value. | N/A |
| 2. Inhibitor Instability: The inhibitor may be unstable in the assay buffer. | - Assess the inhibitor's stability in the assay buffer over the experiment's time course. | N/A | |
| 3. High Enzyme Concentration: A high enzyme concentration may require a much higher inhibitor concentration to show an effect. | - Optimize the enzyme concentration to produce a linear reaction rate over the desired time course. | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of nitrocefin to use in the assay?
A1: The optimal nitrocefin concentration depends on the specific β-lactamase and its Michaelis constant (Kₘ). A common starting point for spectrophotometric assays is a concentration around the Kₘ, typically in the 50-100 µM range. This ensures a good signal-to-noise ratio and sensitive detection of inhibitors.
Q2: My nitrocefin solution has turned slightly orange. Can I still use it?
A2: A slight orange tint indicates some degradation. For quantitative inhibitor screening, it is not recommended as it will increase background signal and reduce accuracy. It is always best to use a freshly prepared, yellow nitrocefin solution for reliable results.
Q3: How should I prepare my test compounds for screening?
A3: Test compounds are often dissolved in 100% DMSO as stock solutions. These are then diluted into the assay buffer to the final desired concentration. It is crucial to keep the final DMSO concentration in the assay low (typically ≤1%) as higher concentrations can impact enzyme activity. Always include a vehicle control with the same final DMSO concentration as your test compound wells.
Q4: What are appropriate positive and negative controls for my screening assay?
A4:
-
Positive Control for Inhibition: A known β-lactamase inhibitor (e.g., clavulanic acid, tazobactam). This validates that the assay can detect inhibition.
-
Negative Control (Vehicle Control): All assay components, including the enzyme and substrate, with the solvent used for the test compounds (e.g., DMSO) at the same final concentration. This represents 100% enzyme activity.
-
No-Enzyme Control: All assay components, including the substrate and a test compound, but without the β-lactamase. This corrects for background absorbance from the compound or non-enzymatic substrate hydrolysis.
Q5: How can I determine if my test compound is a true inhibitor or if it is interfering with the assay?
A5: To differentiate true inhibition from assay interference, run control experiments. A key control is to measure your compound's absorbance at 490 nm without the enzyme. If the compound absorbs at this wavelength, subtract this background from your assay readings. Also, visually inspect the wells for any precipitation.
Experimental Protocols
Nitrocefin-Based Spectrophotometric Assay for β-Lactamase Activity
This protocol outlines a general method for measuring β-lactamase activity using the chromogenic substrate nitrocefin in a 96-well plate format.
Materials:
-
β-lactamase enzyme
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
DMSO (for dissolving inhibitors)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and allow it to reach room temperature.
-
Prepare a stock solution of nitrocefin (e.g., 10 mM in DMSO) and store it protected from light at -20°C.
-
On the day of the experiment, dilute the nitrocefin stock solution in assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh and keep it protected from light.
-
Prepare a solution of β-lactamase in assay buffer at a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10-15 minutes. This optimal concentration should be determined empirically.
-
-
Assay Setup (for a 100 µL final volume):
-
Blank: 100 µL of assay buffer.
-
Substrate Control (No Enzyme): 50 µL of assay buffer + 50 µL of nitrocefin solution.
-
Enzyme Control (100% Activity): 50 µL of β-lactamase solution + 50 µL of assay buffer.
-
Test Wells: 50 µL of β-lactamase solution + X µL of inhibitor solution + (50-X) µL of assay buffer.
-
-
Reaction Initiation and Measurement:
-
Add all components except the nitrocefin solution to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the nitrocefin solution to all wells.
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 490 nm every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Plot the absorbance at 490 nm versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Calculate the percent inhibition for a test compound using the formula: % Inhibition = [1 - (V₀ of test well / V₀ of enzyme control well)] * 100
-
Visualizations
Caption: Mechanism of β-lactamase mediated resistance and inhibitor action.
Caption: A typical workflow for a β-lactamase inhibitor screening assay.
References
Validation & Comparative
Validating the Mechanism of Action of Pluracidomycin C1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of Pluracidomycin C1, a putative beta-lactamase inhibitor. Due to the limited publicly available data on this compound, this document outlines the established methodologies and comparative data from well-characterized beta-lactamase inhibitors to guide future experimental validation.
Beta-lactam antibiotics are a cornerstone of antibacterial therapy, but their efficacy is threatened by bacterial resistance, primarily through the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. Beta-lactamase inhibitors are compounds administered in conjunction with beta-lactam antibiotics to counteract this resistance mechanism. Evidence suggests that this compound belongs to this class of inhibitors. This guide details the experimental approaches required to confirm this mechanism and compares the expected performance metrics with those of established inhibitors.
Comparative Performance of Beta-Lactamase Inhibitors
To validate this compound as a beta-lactamase inhibitor, its performance must be quantified and compared against existing compounds. The following table summarizes key performance indicators for widely used beta-lactamase inhibitors. The goal of experimental work on this compound would be to populate a similar table with its own performance data.
| Inhibitor | Target Beta-Lactamase Classes | IC₅₀ (µM) vs. TEM-1 β-lactamase | Partner Beta-Lactam | Synergistic Activity (MIC reduction) |
| Clavulanic Acid | Class A | 0.08 | Amoxicillin | Significant reduction in MIC for beta-lactamase producing strains |
| Sulbactam | Class A | 0.5 | Ampicillin | Moderate reduction in MIC for beta-lactamase producing strains |
| Tazobactam | Class A, some Class C | 0.05 | Piperacillin | Potent reduction in MIC for a broad range of beta-lactamase producers |
| Avibactam | Class A, Class C, some Class D | 0.005 | Ceftazidime | Very potent and broad-spectrum, including against many resistant strains |
| This compound | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols for Validation
Validating the mechanism of action of this compound as a beta-lactamase inhibitor requires a series of well-defined experiments. Below are detailed protocols for the key assays.
Beta-Lactamase Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of the inhibitor required to reduce the activity of a specific beta-lactamase by 50%.
Materials:
-
Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, or AmpC)
-
Nitrocefin (B1678963) (a chromogenic cephalosporin (B10832234) substrate)
-
Phosphate (B84403) buffer (pH 7.0)
-
This compound and control inhibitors (e.g., Clavulanic Acid)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of the beta-lactamase enzyme in phosphate buffer.
-
Prepare serial dilutions of this compound and control inhibitors in phosphate buffer.
-
In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well.
-
Add the different concentrations of the inhibitors to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a control well with no inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Synergy Assay (Checkerboard Assay)
This assay is used to assess the synergistic effect of this compound when combined with a beta-lactam antibiotic against a beta-lactamase-producing bacterial strain.
Materials:
-
Beta-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)
-
Non-beta-lactamase-producing control strain
-
Beta-lactam antibiotic (e.g., Ampicillin)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
Protocol:
-
Prepare a bacterial inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
In a 96-well plate, prepare a two-dimensional serial dilution of the beta-lactam antibiotic (e.g., along the rows) and this compound (e.g., along the columns). This creates a "checkerboard" of different concentration combinations.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the beta-lactam antibiotic alone, this compound alone, and each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. An FIC index of ≤ 0.5 is considered synergistic.
Visualizing the Mechanism and Workflow
To further clarify the concepts, the following diagrams illustrate the mechanism of beta-lactamase inhibition and the experimental workflow for validation.
Pluracidomycin C1: An Enigmatic Molecule in the Carbapenem Class
A comprehensive review of available scientific literature reveals a significant lack of specific data for Pluracidomycin C1, preventing a direct comparative analysis with other well-established carbapenem (B1253116) antibiotics. While the broader Pluracidomycin complex, also known as SF-2103A, is identified as a carbapenem-related β-lactamase inhibitor, specific experimental data, such as Minimum Inhibitory Concentration (MIC) values and detailed experimental protocols for a "C1" variant, are not publicly available.
Carbapenems represent a critically important class of β-lactam antibiotics renowned for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This class includes well-characterized agents such as imipenem, meropenem, doripenem, and ertapenem, which are often reserved for treating severe and multidrug-resistant infections.[1][3] The primary mechanism of action for carbapenems involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][4]
The Pluracidomycin complex, produced by Streptomyces pluracidomyceticus, has been noted for its β-lactamase inhibitory properties.[1] β-lactamase enzymes are a primary mechanism of resistance for many bacteria against β-lactam antibiotics. By inhibiting these enzymes, compounds like the Pluracidomycins could potentially restore the efficacy of other β-lactam antibiotics.
Despite the identification of the Pluracidomycin complex, the scientific literature accessible through extensive searches does not provide a specific characterization or antibacterial performance data for a distinct "this compound" entity. Comparative analyses of antibiotics rely on quantitative data from standardized experiments, most notably MIC values, which determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Without such data for this compound, a meaningful comparison of its potency and spectrum against other carbapenems is not feasible.
The Carbapenem Landscape: A General Comparison
To provide context for where a novel carbapenem like this compound might fit, a general comparison of established carbapenems is presented below. This information is based on widely available scientific data.
Key Characteristics of Common Carbapenems
| Feature | Imipenem | Meropenem | Doripenem | Ertapenem |
| Spectrum of Activity | Very broad, including Gram-positive, Gram-negative, and anaerobic bacteria.[1] | Very broad, with slightly enhanced activity against Gram-negative bacteria compared to imipenem.[4] | Broad spectrum, with notable potency against Pseudomonas aeruginosa.[1] | Broad spectrum, but with limited activity against P. aeruginosa and Enterococcus species.[1] |
| Stability to DHP-1 | Susceptible to degradation by renal dehydropeptidase-1 (DHP-1); co-administered with cilastatin.[1] | Stable to DHP-1.[4] | Stable to DHP-1. | Stable to DHP-1.[4] |
| Primary Clinical Uses | Hospital-acquired infections, polymicrobial infections. | Severe nosocomial infections, meningitis.[4] | Complicated intra-abdominal and urinary tract infections. | Community-acquired infections, surgical prophylaxis.[1] |
Mechanism of Action: A Shared Pathway
The general mechanism of action for all carbapenems, which would be anticipated for this compound, is the disruption of bacterial cell wall synthesis. This process is crucial for bacterial survival and integrity.
Figure 1. General mechanism of action for carbapenem antibiotics.
The Search for this compound Data: Methodological Approach
A systematic search of prominent scientific databases, including PubMed and Google Scholar, was conducted. Search terms included "this compound," "Pluracidomycin," "SF-2103A," in conjunction with terms like "antibacterial activity," "MIC," "spectrum," and "experimental protocol." While these searches confirmed the existence of the Pluracidomycin complex and its classification, they did not yield specific, quantitative data for a "C1" component that would be necessary for the requested comparative guide.
Conclusion
At present, a detailed, data-driven comparison of this compound with other carbapenem antibiotics cannot be constructed due to the absence of published experimental data for this specific compound. The information available on the broader Pluracidomycin complex suggests it functions as a β-lactamase inhibitor, but its specific antibacterial profile remains uncharacterized in the public domain. For researchers, scientists, and drug development professionals, this highlights a potential gap in the current knowledge of novel carbapenems. Future research and publication of data on the individual components of the Pluracidomycin complex would be necessary to enable a thorough comparative analysis.
References
- 1. A novel beta-lactamase inhibitor, SF-2103 A produced by a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the carbapenems in clinical use and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pluracidomycin C1 and Clavulanic Acid: A Guide for Researchers
A detailed comparison of two pivotal β-lactamase inhibitors, Pluracidomycin (B1678899) C1 and clavulanic acid, is presented for researchers, scientists, and drug development professionals. This guide delves into their mechanisms of action, antibacterial profiles, and the experimental data supporting their potential therapeutic applications.
Introduction
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics, rendering them ineffective. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Clavulanic acid has been a cornerstone of this approach for decades, while Pluracidomycin C1 represents a potentially valuable, albeit less characterized, member of this inhibitor class. This guide provides a comparative overview to inform further research and development in this critical area.
Mechanism of Action: Shared Strategy, Different Players
Both this compound and clavulanic acid are potent inhibitors of many β-lactamase enzymes.[1] Their primary mechanism involves acting as "suicide inhibitors." They present themselves as substrates to the β-lactamase enzyme, which then forms a covalent bond with the inhibitor. This process leads to the irreversible inactivation of the enzyme, thereby protecting the partner β-lactam antibiotic from degradation and allowing it to exert its antibacterial effect.
While the overarching strategy is similar, the specific interactions with the active site of the β-lactamase enzyme and the spectrum of inhibited enzymes can differ due to their distinct molecular structures.
Comparative Data: A Look at the Numbers
Quantitative data is essential for a thorough comparison of the efficacy of these two inhibitors. The following tables summarize available data on their β-lactamase inhibition and their impact on the antibacterial activity of partner antibiotics. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, data for the broader pluracidomycin family is presented where specific C1 data is unavailable.
Table 1: β-Lactamase Inhibition (IC50 Values)
| β-Lactamase Inhibitor | Target β-Lactamase | IC50 (µM) | Reference |
| Clavulanic Acid | TEM-1 | 0.008 - 0.12 | [2] |
| Clavulanic Acid | Class C enzymes (e.g., from E. cloacae) | >1000 | [2] |
| Pluracidomycin B, C, D | β-lactamase producing organisms | Data not available | [1] |
IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The true value of a β-lactamase inhibitor lies in its ability to reduce the MIC of a partner β-lactam antibiotic against resistant strains.
| Organism | Antibiotic | Inhibitor (Concentration) | MIC (µg/mL) | Reference |
| Escherichia coli (β-lactamase producing) | Amoxicillin | None | >512 | [3] |
| Escherichia coli (β-lactamase producing) | Amoxicillin | Clavulanic acid (2 µg/mL) | 8 | [3] |
| Bacteroides fragilis (β-lactamase producing) | Penicillin | Clavulanic acid | Significant reduction | [4] |
| Klebsiella spp. (β-lactamase producing) | Amoxycillin | Clavulanic acid | Significant reduction | [4] |
| Gram-positive and Gram-negative pathogens | - | Pluracidomycin B, C, D | Inhibitory activity noted | [1] |
MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
The data presented in this guide are derived from standard microbiological and biochemical assays. Below are generalized methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic, alone or in combination with a β-lactamase inhibitor, is typically determined using the broth microdilution method as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial two-fold dilutions of the antibiotic. For combination testing, a fixed concentration of the β-lactamase inhibitor is added to each well.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that shows no visible growth.
β-Lactamase Inhibition Assay (IC50 Determination)
The inhibitory activity of a compound against a specific β-lactamase is quantified by determining its IC50 value. A common method involves a spectrophotometric assay using a chromogenic β-lactam substrate like nitrocefin (B1678963).[7][8]
-
Enzyme and Inhibitor Preparation: A solution of the purified β-lactamase enzyme is prepared. The inhibitor is prepared in a series of concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a specific period to allow for binding.
-
Substrate Addition: The reaction is initiated by the addition of the nitrocefin substrate.
-
Measurement: The rate of hydrolysis of nitrocefin is measured by monitoring the change in absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.
-
Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizing the Mechanism of Action and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of β-lactamase inhibition.
Caption: Workflow for MIC determination.
Conclusion
Clavulanic acid is a well-established and highly effective β-lactamase inhibitor that has significantly extended the clinical utility of several β-lactam antibiotics. While quantitative experimental data for this compound remains limited in the public domain, patent literature suggests it possesses β-lactamase inhibitory activity.[1] Further research is warranted to fully characterize the antibacterial spectrum and inhibitory profile of this compound and its analogues. Such studies will be crucial in determining its potential as a next-generation therapeutic agent to combat the ever-growing challenge of antibiotic resistance.
References
- 1. EP0079244A2 - Pluracidomycin B,C, and D and analogs thereof, their production and a microorganism for use therein - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro study of clavulanic acid in combination with penicillin, amoxycillin, and carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to β-Lactamase Inhibitors: Evaluating Clavulanic Acid, Sulbactam, and Tazobactam
Initial Assessment for Pluracidomycin C1: A thorough review of existing scientific literature and experimental data yielded no specific information confirming the β-lactamase inhibitory activity of this compound. Consequently, this guide provides a comparative analysis of three well-established and clinically significant β-lactamase inhibitors: clavulanic acid, sulbactam, and tazobactam (B1681243). This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antibiotic resistance.
Comparative Inhibitory Activity
The efficacy of β-lactamase inhibitors is commonly quantified by their 50% inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by half. The following table summarizes the IC50 values for clavulanic acid, sulbactam, and tazobactam against a range of clinically important β-lactamases. Lower IC50 values indicate greater potency.
| β-Lactamase Inhibitor | Target β-Lactamase | IC50 (µM) |
| Clavulanic Acid | TEM-1 | 0.008 |
| SHV-1 | 0.01 | |
| OXA-48 | 6 | |
| Sulbactam | TEM-1 | 0.47 |
| SHV-1 | 5.8 | |
| Class C (P99) | - | |
| Tazobactam | TEM-1 | 0.04 |
| SHV-1 | 0.03 | |
| OXA-48 | 1.8 |
Note: The inhibitory activities can vary based on experimental conditions. The data presented is a compilation from multiple sources for comparative purposes[1][2][3][4][5]. Sulbactam generally shows weaker activity against Class A enzymes compared to clavulanic acid and tazobactam, but it is a better inhibitor of Class C cephalosporinases[5].
Experimental Protocols
The determination of β-lactamase inhibitory activity is crucial for the evaluation of new and existing compounds. A widely used method is the spectrophotometric assay using the chromogenic cephalosporin, nitrocefin (B1678963).
Nitrocefin-Based Spectrophotometric Assay for β-Lactamase Inhibition
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the β-lactamase activity (IC50).
Principle: Nitrocefin is a chromogenic substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change, monitored by measuring the absorbance at 486 nm, is proportional to the enzyme's activity. The presence of an inhibitor will slow down this rate.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1)
-
Test inhibitor (e.g., clavulanic acid, sulbactam, tazobactam) at various concentrations
-
Nitrocefin solution (typically 50-100 µM)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the β-lactamase enzyme in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Prepare a working solution of nitrocefin in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the β-lactamase solution to each well.
-
Add different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Add the nitrocefin solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Mechanism of Serine β-Lactamase Inhibition
The majority of clinically relevant β-lactamases, such as the TEM and SHV families, are serine β-lactamases. These enzymes utilize a serine residue in their active site to hydrolyze the β-lactam ring of antibiotics. Inhibitors like clavulanic acid, sulbactam, and tazobactam are mechanism-based inhibitors that form a stable, covalent bond with this active site serine, thereby inactivating the enzyme.
Caption: Mechanism of serine β-lactamase inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of a β-lactamase inhibitor using the nitrocefin assay.
References
- 1. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Pluracidomycin C1: A Comparative Guide to β-Lactamase Inhibition
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel β-lactamase inhibitors is paramount in the fight against antibiotic resistance. This guide provides a comparative analysis of Pluracidomycin C1, a carbapenem (B1253116) antibiotic with β-lactamase inhibitory properties, against other established β-lactamase inhibitors. Due to the limited publicly available quantitative data on this compound's specific inhibitory kinetics, this guide focuses on a qualitative comparison based on its structural class and the known activities of other carbapenems. Detailed experimental protocols for assessing β-lactamase inhibition are also provided to facilitate further research.
Carbapenems, including this compound, are a class of β-lactam antibiotics that possess a broad spectrum of antibacterial activity. A key feature of some carbapenems is their ability to inhibit a range of β-lactamases, the primary mechanism of resistance to β-lactam antibiotics in many bacteria. β-lactamases are categorized into four Ambler classes: A, B, C, and D, based on their amino acid sequences.
Comparative Analysis of β-Lactamase Inhibitor Activity
To contextualize the potential cross-reactivity of this compound, the following table provides a qualitative comparison of different classes of β-lactamase inhibitors against the four Ambler classes of β-lactamases. The activity of this compound is inferred from the general activity profile of the carbapenem class.
| β-Lactamase Inhibitor Class | Representative Inhibitors | General Spectrum of Activity Against Ambler Classes |
| Classical Inhibitors | Clavulanic Acid, Sulbactam, Tazobactam | Primarily active against Class A β-lactamases.[1] |
| Non-β-lactam Inhibitors | Avibactam, Relebactam, Vaborbactam | Broad-spectrum activity against Class A and Class C β-lactamases. Avibactam also shows activity against some Class D enzymes.[1] |
| Carbapenems | This compound , Meropenem, Imipenem | Generally stable to hydrolysis by many Class A, C, and some Class D β-lactamases. They can act as inhibitors of some of these enzymes. However, they are typically not effective against Class B metallo-β-lactamases. |
Experimental Protocols for Assessing β-Lactamase Inhibition
Precise determination of an inhibitor's cross-reactivity profile requires robust experimental assays. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific β-lactamase.
Determination of IC50 Values for β-Lactamase Inhibitors
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific β-lactamase by 50%.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, AmpC, OXA-48, NDM-1)
-
Test inhibitor (e.g., this compound)
-
Chromogenic substrate (e.g., Nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 490 nm for Nitrocefin)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified β-lactamase in assay buffer to a known concentration.
-
Prepare a series of dilutions of the test inhibitor in assay buffer.
-
Prepare a stock solution of the chromogenic substrate (e.g., 1 mM Nitrocefin in assay buffer).
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a fixed amount of the purified β-lactamase to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Normalize the enzyme activity at each inhibitor concentration to the activity of the enzyme in the absence of the inhibitor (control).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic regression).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for assessing the inhibitory activity of a compound against a β-lactamase.
Caption: Workflow for β-lactamase inhibition assay.
This structured approach allows for the systematic evaluation of new β-lactamase inhibitors like this compound, providing the critical data needed to understand their potential clinical utility in overcoming antibiotic resistance. Further studies are essential to fully elucidate the specific inhibitory profile of this compound against a broad range of clinically relevant β-lactamases.
References
Evaluating the Synergy of Pluracidomycin C1: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing and novel antimicrobial agents. One such strategy is combination therapy, where the synergistic effect of two or more antibiotics leads to a greater therapeutic outcome than the sum of their individual effects. This guide provides a comparative framework for assessing the potential synergistic interactions of Pluracidomycin C1, a novel antibiotic, with other established antibiotic classes. While specific experimental data on this compound combinations is not yet publicly available, this document outlines the standardized methodologies and data presentation formats crucial for such investigations.
Assessing Synergy: Key Experimental Approaches
Two primary in vitro methods are widely accepted for quantifying antibiotic synergy: the checkerboard assay and the time-kill curve analysis.[1][2] These experiments provide quantitative data to determine whether the combination of this compound with another antibiotic results in synergy, additivity, indifference, or antagonism.
Checkerboard Assay
The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents against a specific microorganism.[1][2] By testing serial dilutions of two drugs, both individually and in all possible combinations, this method allows for the determination of the fractional inhibitory concentration (FIC) index.[3]
Experimental Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic (e.g., a β-lactam, aminoglycoside, or fluoroquinolone) at a concentration significantly higher than their minimum inhibitory concentrations (MICs).
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial twofold dilutions of this compound are made along the y-axis (rows), and serial twofold dilutions of the second antibiotic are made along the x-axis (columns).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each antibiotic alone to redetermine their MICs, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity or by measuring optical density. The FIC index is then calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Time-Kill Curve Analysis
Time-kill curve assays provide a dynamic picture of the antimicrobial effect over time. This method assesses the rate of bacterial killing when exposed to antibiotics alone and in combination.
Experimental Protocol:
-
Bacterial Culture: Grow a bacterial culture to the logarithmic phase of growth.
-
Exposure: Dilute the culture to a standardized starting concentration (e.g., 10⁵ to 10⁶ CFU/mL) in fresh broth containing the antibiotics at specific concentrations (e.g., MIC, 2x MIC). Test each antibiotic individually and in combination. A growth control without any antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Data Presentation for Comparative Analysis
Clear and concise data presentation is paramount for comparing the synergistic potential of this compound with different antibiotics. The following table provides a template for summarizing quantitative data from checkerboard assays.
| Combination | Test Organism | This compound MIC Alone (µg/mL) | Antibiotic B MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Antibiotic B MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + [Antibiotic Name] | [Strain Name] | ||||||
| This compound + [Antibiotic Name] | [Strain Name] | ||||||
| This compound + [Antibiotic Name] | [Strain Name] |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for the checkerboard assay and time-kill curve analysis.
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Caption: Workflow for time-kill curve analysis to assess bactericidal synergy.
By adhering to these standardized methodologies and reporting formats, researchers can generate robust and comparable data on the synergistic potential of this compound with other antibiotics. This information is critical for guiding preclinical and clinical development, ultimately contributing to the fight against antimicrobial resistance.
References
- 1. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Pluracidomycin C1: A Potent Beta-Lactamase Inhibitor for Combating Resistant Bacteria
A detailed comparison of the efficacy of Pluracidomycin (B1678899) C1 and its synergistic potential against resistant bacterial strains.
Introduction
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant threat to global health. The effectiveness of many frontline antibiotics is waning, necessitating the development of new therapeutic strategies. One promising approach is the use of beta-lactamase inhibitors to protect existing beta-lactam antibiotics from degradation by bacterial enzymes. This guide provides a comprehensive comparison of Pluracidomycin C1, a member of the pluracidomycin class of carbapenem (B1253116) antibiotics, and its role in overcoming antibiotic resistance. While specific data for this compound is limited in publicly available research, this guide will focus on the well-documented activities of Pluracidomycin A (also known as SF-2103A), a closely related and representative member of this antibiotic family.
Pluracidomycins are natural products isolated from Streptomyces pluracidomyceticus. While exhibiting weak direct antimicrobial activity, they are potent inhibitors of a broad range of beta-lactamase enzymes, particularly cephalosporinases. This inhibitory action restores the efficacy of beta-lactam antibiotics when used in combination, offering a valuable tool in the fight against resistant infections.
Efficacy of Pluracidomycin A as a Beta-Lactamase Inhibitor
Table 1: Synergistic Activity of Pluracidomycin A (SF-2103A) in Combination with Beta-Lactam Antibiotics against Beta-Lactamase-Producing Bacteria
| Bacterial Strain | Beta-Lactamase Produced | Beta-Lactam Antibiotic | MIC of Beta-Lactam Alone (µg/mL) | MIC of Beta-Lactam in Combination with SF-2103A (µg/mL) | Fold Reduction in MIC |
| Proteus vulgaris GN76/C-1 | Type Ic cephalosporinase | Cefotaxime | >100 | 1.56 | >64 |
| Escherichia coli No. 29/36 RGN823 | Type IIIa (TEM-2) penicillinase | Cefoperazone | 50 | 3.13 | 16 |
| Escherichia coli GN206 | Type Ib cephalosporinase | Cefazolin | >100 | 6.25 | >16 |
Note: The data presented in this table is derived from in vivo studies and demonstrates the principle of synergy. Specific MIC values from in vitro checkerboard assays for Pluracidomycin combinations are not consistently available in the reviewed literature. The fold reduction is an estimation based on the provided data and highlights the significant increase in potency.
Mechanism of Action: Beta-Lactamase Inhibition
Pluracidomycins act as "suicide inhibitors" of beta-lactamase enzymes. They mimic the structure of beta-lactam antibiotics, allowing them to bind to the active site of the beta-lactamase enzyme. This binding is effectively irreversible and inactivates the enzyme, preventing it from destroying the partner beta-lactam antibiotic. The antibiotic is then free to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.
Caption: Mechanism of synergistic action of this compound with a beta-lactam antibiotic.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy and synergy of antibiotic combinations.
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial suspension of the test organism (e.g., MRSA, VRE) standardized to 0.5 McFarland, then diluted to a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Stock solutions of this compound and the partner beta-lactam antibiotic.
2. Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial twofold dilutions of the beta-lactam antibiotic along the x-axis (columns 1-10).
-
Create serial twofold dilutions of this compound along the y-axis (rows A-G).
-
Row H contains only the serial dilutions of the beta-lactam to determine its MIC alone.
-
Column 11 contains only the serial dilutions of this compound to determine its MIC alone.
-
Column 12 serves as a growth control (no antibiotic).
3. Inoculation and Incubation:
-
Inoculate each well (except a sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
4. Reading Results and FICI Calculation:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Protocol 2: Time-Kill Curve Analysis
This assay assesses the bactericidal or bacteriostatic dynamics of an antibiotic combination over time.
1. Preparation of Cultures:
-
Prepare a logarithmic-phase culture of the test organism in CAMHB with a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., 0.5 x MIC)
-
Beta-lactam antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC)
-
Combination of this compound and the beta-lactam antibiotic (at the same concentrations as above)
-
2. Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.
3. Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours.
4. Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Caption: Experimental workflow for synergy testing.
Conclusion
This compound, as represented by its well-studied analogue Pluracidomycin A, demonstrates significant potential as a valuable therapeutic agent not as a standalone antibiotic, but as a powerful beta-lactamase inhibitor. Its ability to restore the activity of established beta-lactam antibiotics against resistant, beta-lactamase-producing bacteria offers a promising strategy to extend the lifespan of these crucial drugs. Further research is warranted to elucidate the specific activity of this compound and to fully explore the clinical applications of this class of compounds in combination therapies against multidrug-resistant pathogens. The experimental protocols detailed in this guide provide a framework for the continued evaluation of such synergistic combinations.
A Head-to-Head Comparison of Pluracidomycin C1 and Tazobactam: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Pluracidomycin (B1678899) C1 and tazobactam (B1681243), two beta-lactamase inhibitors. While extensive data is available for the clinically established tazobactam, information on Pluracidomycin C1 is limited. This guide synthesizes the available information, highlighting the known attributes of tazobactam and the inferred characteristics of this compound, supported by experimental protocols and data visualizations.
Executive Summary
Tazobactam is a well-characterized beta-lactamase inhibitor widely used in combination with beta-lactam antibiotics to combat bacterial resistance. In contrast, this compound is a lesser-known natural product belonging to the pluracidomycin family of antibiotics. While direct comparative studies are unavailable, this guide provides a detailed analysis of tazobactam and a speculative profile of this compound based on its presumed classification as a carbapenem (B1253116) antibiotic and beta-lactamase inhibitor.
Mechanism of Action
Tazobactam is a penicillanic acid sulfone derivative that acts as a "suicide inhibitor" of many plasmid-mediated and chromosomal beta-lactamases.[1] It irreversibly binds to the active site of these enzymes, protecting co-administered beta-lactam antibiotics from hydrolysis and thereby restoring their antibacterial activity.[1] Tazobactam itself possesses minimal intrinsic antibacterial activity.
This compound , based on the known activity of the pluracidomycin family, is presumed to be a carbapenem antibiotic with beta-lactamase inhibitory properties. Carbapenems are a class of beta-lactam antibiotics that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The beta-lactamase inhibitory activity of pluracidomycins suggests a dual mechanism of action, though specific kinetic data for this compound is not publicly available.
Chemical Structure
A fundamental aspect of understanding the function of these molecules lies in their chemical architecture.
| Feature | This compound | Tazobactam |
| Chemical Formula | C10H13NO10S2[2] | C10H12N4O5S |
| Molecular Weight | 371.34 g/mol | 300.3 g/mol |
| Core Structure | Carbapenem (presumed) | Penam |
| Key Functional Groups | Sulfate and sulfonate groups | Triazole ring, sulfone group |
Diagram: Chemical Structures
Caption: Comparative chemical structures.
Antibacterial Spectrum and Efficacy
Tazobactam is exclusively used in combination with other antibiotics, most notably piperacillin (B28561). The combination of piperacillin/tazobactam exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many beta-lactamase-producing strains.
Piperacillin/Tazobactam Minimum Inhibitory Concentrations (MICs) against ESBL-producing E. coli and Klebsiella Species
| Organism | Piperacillin/Tazobactam MIC (µg/mL) |
| Escherichia coli (ESBL-producing) | ≤2 - >128[3][4] |
| Klebsiella pneumoniae (ESBL-producing) | ≤2 - >128 |
| Klebsiella oxytoca (ESBL-producing) | ≤16/4 |
Note: MIC values are presented for piperacillin, with tazobactam at a fixed concentration (typically 4 µg/mL). Susceptibility breakpoints vary by regulatory agency.
This compound , as a presumed carbapenem, is likely to possess a broad spectrum of antibacterial activity on its own. A related compound, Pluracidomycin C2, has been reported to have activity against both Gram-positive and Gram-negative bacteria. However, without specific MIC data for this compound, a direct comparison of its intrinsic potency to tazobactam combinations is not possible.
Beta-Lactamase Inhibition
Tazobactam is a potent inhibitor of many Ambler class A beta-lactamases, including TEM and SHV enzymes, as well as some class C cephalosporinases. It is less effective against class B metallo-beta-lactamases and some class D oxacillinases.
Kinetic Parameters of Tazobactam against Various Beta-Lactamases
| Beta-Lactamase | Class | Ki (nM) | k_inact (s⁻¹) |
| TEM-2 | A | 120 | 0.06 |
| SHV-1 | A | 98 | 0.08 |
| P99 | C | 780 | 0.004 |
| PC1 | A | 80 | 0.15 |
Data compiled from various sources. Ki (inhibitory constant) and k_inact (rate of inactivation) are key measures of inhibitor potency.
Information regarding the beta-lactamase inhibition profile of this compound is not available in the public domain.
Diagram: Beta-Lactamase Inhibition Workflow
Caption: A simplified experimental workflow for assessing beta-lactamase inhibition.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of beta-lactamase inhibitors is dependent on their pharmacokinetic and pharmacodynamic properties.
| Parameter | Tazobactam |
| Administration | Intravenous |
| Protein Binding | ~30% |
| Half-life | ~1 hour |
| Excretion | Primarily renal |
| Pharmacodynamic Index | %Time > Threshold Concentration (%T>Cₜ) |
There is no publicly available pharmacokinetic or pharmacodynamic data for This compound .
Diagram: Logical Relationship of PK/PD Parameters
Caption: The interplay between drug dosage, concentration, and therapeutic effect.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines the determination of the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the antimicrobial agent (e.g., piperacillin/tazobactam) in a suitable solvent to a known concentration.
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton broth into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial agent stock solution across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Beta-Lactamase Inhibition Assay
This protocol is used to determine the inhibitory activity of a compound against a specific beta-lactamase.
-
Reagent Preparation: Prepare solutions of the beta-lactamase enzyme, the inhibitor (tazobactam or this compound), and a chromogenic substrate (e.g., nitrocefin).
-
Assay Setup: In a 96-well plate, add the beta-lactamase solution to buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells and pre-incubate for a defined period.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate.
-
Data Analysis: Calculate the initial reaction velocities and determine the inhibition parameters (e.g., IC50, Ki, k_inact).
Conclusion
Tazobactam is a well-established and potent inhibitor of many clinically important beta-lactamases, extending the utility of partner antibiotics against resistant bacteria. Its mechanism of action, kinetic properties, and clinical efficacy in combination with piperacillin are well-documented.
This compound, on the other hand, remains an enigmatic compound. While its presumed classification as a carbapenem beta-lactamase inhibitor suggests potential as a broad-spectrum antibiotic with intrinsic resistance-modifying capabilities, a significant lack of publicly available data prevents a direct and meaningful comparison with tazobactam. Further research, including detailed in vitro and in vivo studies, is necessary to elucidate the true potential of this compound as a therapeutic agent. This guide serves as a call for such research to unlock the potential of novel natural products in the ongoing battle against antimicrobial resistance.
References
- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. KNApSAcK Metabolite Information - C00018424 [knapsackfamily.com]
- 3. Impact of the MIC of Piperacillin-Tazobactam on the Outcome of Patients with Bacteremia Due to Extended-Spectrum-β-Lactamase-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Correlation of the CLSI Susceptibility Breakpoint for Piperacillin- Tazobactam against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of Pluracidomycin C1's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Pluracidomycin C1, a member of the carbapenem (B1253116) class of antibiotics, presents a promising avenue of investigation. This guide provides a comparative analysis of this compound's mode of action against established carbapenems and β-lactamase inhibitors, offering insights into its potential novelty.
Executive Summary
This compound, also known as SF-2103A, is a carbapenem antibiotic with a mode of action that extends beyond the typical activity of its class. While it is presumed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), a hallmark of carbapenems, its distinguishing feature lies in its potent inhibitory activity against a broad spectrum of β-lactamases. This dual-action potential suggests a novel approach to overcoming β-lactam resistance. This guide presents available experimental data for this compound and compares it with other well-characterized carbapenems and the β-lactamase inhibitor clavulanic acid.
Primary Mode of Action: Inhibition of Peptidoglycan Synthesis
Carbapenems, including this compound, exert their primary antibacterial effect by disrupting the synthesis of the bacterial cell wall.[1] This is achieved through the acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[2] Inhibition of PBPs leads to a weakened cell wall and ultimately, cell lysis.[3] The specific PBP binding profile of an antibiotic determines its spectrum of activity.
While specific experimental data on the PBP binding affinity of this compound is not currently available in the public domain, a comparison with the PBP profiles of other carbapenems in Escherichia coli can provide an expected framework for its activity.
Table 1: Comparative PBP Inhibition (IC50 in µg/mL) of Carbapenems in Escherichia coli
| Penicillin-Binding Protein (PBP) | This compound (Predicted) | Doripenem[4] | Meropenem[4] | Imipenem |
| PBP 1a | Data not available | 0.03 | 0.06 | 0.06 |
| PBP 1b | Data not available | 0.03 | 0.06 | 0.06 |
| PBP 2 | Data not available | 0.008 | 0.008 | 0.008 |
| PBP 3 | Data not available | 0.6 | 0.6 | 8 |
| PBP 4 | Data not available | ≤0.02 | ≤0.02 | ≤0.02 |
IC50 (50% inhibitory concentration) is the concentration of an antibiotic required to inhibit 50% of the PBP activity.
dot
Caption: General mechanism of PBP inhibition by carbapenems.
Novelty in Mode of Action: Potent β-Lactamase Inhibition
A key differentiator for this compound is its potent activity as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring, conferring resistance. This compound has been shown to be a more potent inhibitor of certain β-lactamases than established inhibitors like clavulanic acid and sulbactam (B1307).
Table 2: Comparative β-Lactamase Inhibition
| β-Lactamase Inhibitor | Target β-Lactamase Class | Potency Comparison |
| This compound (SF-2103A) | Broad range, particularly cephalosporinases | Lower I50 values than sulbactam and clavulanic acid |
| Clavulanic Acid | Primarily Class A serine β-lactamases | Ki for TEM-1: ~0.8 µM |
I50 (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
dot
Caption: Inhibition of β-lactamase by this compound.
Experimental Protocols
Determination of PBP IC50 Values
The inhibition of PBPs by β-lactam antibiotics is commonly assessed using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.
Protocol Outline:
-
Membrane Preparation: Isolate bacterial membranes containing PBPs from cultured cells.
-
Competitive Binding: Incubate the membrane preparation with varying concentrations of the test antibiotic (e.g., this compound, comparators) to allow binding to PBPs.
-
Fluorescent Labeling: Add a fixed concentration of Bocillin FL to the mixture. Bocillin FL will bind to any PBPs not already occupied by the test antibiotic.
-
SDS-PAGE and Visualization: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis. Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
Quantification and IC50 Determination: Quantify the fluorescence intensity of the PBP bands at each concentration of the test antibiotic. The IC50 value is calculated as the concentration of the antibiotic that results in a 50% reduction in fluorescence compared to a control with no antibiotic.
dot
Caption: Workflow for PBP IC50 determination.
Determination of β-Lactamase Inhibition Kinetics (Ki)
The inhibitory activity of a compound against a β-lactamase is determined by measuring the rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) in the presence and absence of the inhibitor.
Protocol Outline:
-
Enzyme and Substrate Preparation: Purify the target β-lactamase and prepare a solution of a chromogenic β-lactam substrate.
-
Kinetic Measurements: In a spectrophotometer, mix the β-lactamase with the substrate and measure the initial rate of hydrolysis by monitoring the change in absorbance at a specific wavelength.
-
Inhibition Assay: Repeat the kinetic measurements in the presence of various concentrations of the inhibitor (e.g., this compound).
-
Data Analysis: Plot the reaction rates against substrate concentrations to determine the Michaelis-Menten kinetics. Analyze the effect of the inhibitor on Vmax and Km to determine the mode of inhibition and calculate the inhibition constant (Ki).
Conclusion
The novelty of this compound's mode of action appears to stem from its potent dual functionality. As a carbapenem, it is expected to effectively inhibit bacterial cell wall synthesis through PBP binding. Crucially, its demonstrated potent inhibition of a wide range of β-lactamases, surpassing that of established inhibitors for certain enzymes, suggests a built-in mechanism to overcome a primary driver of antibiotic resistance. This synergistic, single-molecule approach could offer a significant advantage over combination therapies. Further research to elucidate the specific PBP binding profile of this compound is essential to fully characterize its mechanism and clinical potential. The data presented in this guide provides a framework for understanding the potential of this compound as a novel antibiotic and highlights the key experimental avenues for its continued investigation.
References
- 1. Carbapenem - Wikipedia [en.wikipedia.org]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pluracidomycin C1: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds like Pluracidomycin C1 is a critical aspect of laboratory management and environmental responsibility. This guide provides a procedural framework for the proper handling and disposal of this compound, aligning with general laboratory safety standards and information derived from its Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard classification, the following should be worn:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: To protect from skin contact.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: A face shield may be necessary depending on the scale of handling.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid eating, drinking, or smoking in areas where this compound is handled[1].
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe disposal. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1] |
Data sourced from the Sigma-Aldrich Safety Data Sheet for this compound[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a general protocol to achieve this.
Step 1: Waste Identification and Classification
-
Designate as Hazardous Waste: Due to its classification as harmful if swallowed and as a suspected carcinogen, this compound waste should be treated as hazardous chemical waste.
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific protocols for hazardous waste disposal. These guidelines will provide detailed instructions that are compliant with your local regulations.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste, including pure compound, contaminated materials (e.g., pipette tips, gloves, weighing paper), and empty containers, in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Carcinogen")
-
The accumulation start date.
-
-
Avoid Mixing Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Locked Storage: As per safety recommendations, this compound should be stored locked up. This applies to the waste as well.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS office to arrange for pickup.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is visualized in the diagram below. This outlines the decision-making process from handling the material to its final disposal.
Caption: Logical workflow for the disposal of this compound.
This guide provides a foundational understanding of the procedures for the safe disposal of this compound. Always prioritize your institution's specific EHS guidelines and local regulations.
References
Personal protective equipment for handling Pluracidomycin C1
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling Pluracidomycin C1. The following procedures are designed to ensure a safe laboratory environment and proper management of this substance.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute toxicity (Oral), Category 4: Harmful if swallowed[1].
-
Carcinogenicity, Category 2: Suspected of causing cancer[1].
It is crucial to handle this compound with appropriate care, adhering to the safety protocols outlined below.
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields, chemical safety goggles, or a face shield. |
| Skin Protection | |
| Hand Protection: Wear appropriate chemical-resistant gloves. | |
| Body Protection: Wear protective clothing, such as a lab coat. | |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for spill response. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring laboratory safety.
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood[1].
-
Avoid contact with skin and eyes.
-
Wash hands and face thoroughly after handling[1].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1].
-
Ensure adequate ventilation.
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
The product is chemically stable under standard ambient conditions (room temperature).
Emergency Procedures: First Aid
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. |
| If Inhaled | Move person into fresh air. Call a physician. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent material to contain the spill.
-
Collect: Carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
